2-(4-Fluorophenyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRYNNTWJJMYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374577 | |
| Record name | 2-(4-fluorophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-63-1 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 321-63-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)aniline for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of 2-(4-Fluorophenyl)aniline
This compound, a key biaryl amine scaffold, represents a cornerstone in contemporary medicinal chemistry and materials science. Its structural motif is prevalent in a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The strategic incorporation of a fluorine atom imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the principal synthetic pathways to this valuable intermediate, offering field-proven insights into the rationale behind experimental choices and providing robust, actionable protocols for laboratory implementation.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon and carbon-nitrogen bonds, offering unparalleled efficiency and functional group tolerance.[1] Two of the most powerful methods for the synthesis of this compound fall under this category: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
A. The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[2] For the synthesis of this compound, this translates to the coupling of a suitably substituted aniline derivative with a fluorophenylboronic acid, or vice-versa.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol outlines a general procedure for the synthesis of this compound via the coupling of 2-bromoaniline with 4-fluorophenylboronic acid.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Role |
| 2-Bromoaniline | 615-54-3 | 172.02 g/mol | Starting Material |
| 4-Fluorophenylboronic Acid | 1765-93-1 | 139.92 g/mol | Coupling Partner |
| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | Catalyst Precursor |
| Triphenylphosphine | 603-35-0 | 262.29 g/mol | Ligand |
| Potassium Fluoride | 7789-23-3 | 58.10 g/mol | Base |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent |
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 mmol, 1.0 eq.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium fluoride (3.0 mmol, 3.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed tetrahydrofuran (5 mL) to the flask via syringe.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
B. The Buchwald-Hartwig Amination: A Powerful C-N Bond Formation Tool
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a direct route to arylamines from aryl halides and amines.[1][3] This method is particularly advantageous for the synthesis of this compound as it allows for the direct coupling of 2-haloanilines with 4-fluorophenyl halides or vice versa.
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this transformation.[4]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol provides a general procedure for the synthesis of this compound through the coupling of 1-bromo-4-fluorobenzene with 2-aminoaniline (o-phenylenediamine).
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Role |
| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 g/mol | Starting Material |
| o-Phenylenediamine | 95-54-5 | 108.14 g/mol | Coupling Partner |
| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | Catalyst Precursor |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 g/mol | Ligand |
| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | Base |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.01 mmol, 1 mol%) and XPhos (0.015 mmol, 1.5 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 eq.) and o-phenylenediamine (1.2 mmol, 1.2 eq.).
-
Add toluene (2 mL) and seal the tube with a Teflon screw cap.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield this compound.
II. Copper-Catalyzed Synthesis: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[5] While it often requires harsher reaction conditions compared to palladium-catalyzed methods, it remains a valuable tool, particularly in industrial settings due to the lower cost of copper.[6]
The mechanism of the Ullmann condensation is less definitively established than its palladium-catalyzed counterparts but is generally believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.
Diagram: Proposed Mechanism of the Ullmann Condensation
Caption: A proposed mechanistic pathway for the Ullmann condensation.
This protocol describes a general procedure for the synthesis of this compound from 2-chloroaniline and 1-iodo-4-fluorobenzene.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Role |
| 2-Chloroaniline | 95-51-2 | 127.57 g/mol | Starting Material |
| 1-Iodo-4-fluorobenzene | 352-34-1 | 222.00 g/mol | Coupling Partner |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | Catalyst |
| L-Proline | 147-85-3 | 115.13 g/mol | Ligand |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Base |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Solvent |
Procedure:
-
To a round-bottom flask, add 2-chloroaniline (1.0 mmol, 1.0 eq.), 1-iodo-4-fluorobenzene (1.1 mmol, 1.1 eq.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add dimethyl sulfoxide (5 mL) to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
III. Emerging Synthetic Strategies: The Rise of Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and sustainable approach to organic synthesis, enabling novel transformations under mild reaction conditions.[7] While specific protocols for the direct synthesis of this compound are still emerging, the general principles of photocatalytic C-C and C-N bond formation hold great promise for this target molecule.
Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. For the synthesis of biaryl amines, this can involve the generation of aryl radicals that can then engage in coupling reactions.
Diagram: General Scheme for Photocatalytic Arylation
Caption: A simplified representation of a photocatalytic arylation process.
IV. Comparative Analysis of Synthetic Pathways
The choice of synthetic route to this compound depends on several factors, including substrate availability, desired scale, and tolerance to specific reaction conditions. The following table provides a comparative overview of the key methodologies discussed.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation | Photoredox Catalysis |
| Bond Formed | C-C | C-N | C-N | C-C or C-N |
| Catalyst | Palladium | Palladium | Copper | Various (e.g., Ru, Ir) |
| Typical Temp. | Room Temp. to 80 °C | 80-120 °C | 120-200 °C | Room Temperature |
| Advantages | Mild conditions, high functional group tolerance, commercially available reagents. | Direct C-N bond formation, broad substrate scope. | Low-cost catalyst, suitable for large-scale synthesis. | Extremely mild conditions, sustainable energy source. |
| Disadvantages | Pre-functionalization of both coupling partners required. | Potential for catalyst poisoning, requires specialized ligands. | Harsh reaction conditions, often requires stoichiometric copper. | Field is still developing, substrate scope can be limited. |
V. Conclusion and Future Outlook
The synthesis of this compound is well-served by a robust toolkit of modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offer the most versatile and reliable routes with high yields and broad functional group tolerance. The classical Ullmann condensation, while requiring more forcing conditions, remains a viable and cost-effective alternative, particularly for industrial applications. Looking forward, the continued development of more sustainable and efficient catalytic systems, such as those based on photoredox catalysis and earth-abundant metals, will undoubtedly provide even more elegant and practical solutions for the synthesis of this important structural motif. This guide serves as a comprehensive resource for researchers and professionals in the field, empowering them to make informed decisions and execute the synthesis of this compound with confidence and precision.
VI. References
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2020). Molecules, 25(18), 4143.
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Chemical Science, 9(3), 635-640.
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. (2017). Asian Journal of Organic Chemistry, 6(11), 1626-1629.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Tetrahedron Letters, 54(40), 5469-5472.
-
Ullmann Reaction | Thermo Fisher Scientific - US. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 4, 2026, from --INVALID-LINK--
-
Ullmann reaction - L.S.College, Muzaffarpur. (2020, October 22). Retrieved January 4, 2026, from --INVALID-LINK--
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (2025). Chemical Science.
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (2025). Chemical Science.
-
Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. (2025). ResearchGate.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules, 22(3), 389.
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (2022). Results in Chemistry, 4, 100361.
-
2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (2018). Tetrahedron, 74(38), 5325-5333.
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). Beilstein Journal of Organic Chemistry, 20, 188-195.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Photocatalytic synthesis of 2,3-diamines from anilines and DIPEA via C–N bond cleavage and C–C bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)aniline, also identified by its CAS Number 3865-47-0, is a fluorinated biphenylamine derivative of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its structural motif, featuring a fluorine-substituted phenyl ring linked to an aniline moiety, imparts a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities. These characteristics make it a valuable scaffold and building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both foundational data and the experimental context crucial for its effective application in research and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical parameters of a molecule is fundamental to predicting its behavior in both biological and chemical systems. The properties of this compound are summarized below, followed by a detailed discussion of their implications.
| Property | Value | Significance in Drug Development & Research |
| Molecular Formula | C₁₂H₁₀FN | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 187.22 g/mol | Influences diffusion rates, membrane permeability, and formulation characteristics. |
| Melting Point | 59-61 °C | Indicates purity and solid-state stability; relevant for formulation and storage. |
| Boiling Point | Not available | --- |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | Crucial for designing solvent systems for synthesis, purification, and formulation. Poor aqueous solubility can impact bioavailability. |
| pKa | Not available | The basicity of the aniline nitrogen influences ionization state at physiological pH, affecting receptor binding and membrane transport. |
| LogP (Octanol/Water Partition Coefficient) | Not available | A key indicator of lipophilicity, which correlates with membrane permeability, protein binding, and metabolic clearance. |
Discussion of Properties:
The molecular formula, C₁₂H₁₀FN , and a molecular weight of 187.22 g/mol place this compound within the typical range for small molecule drug candidates. Its defined melting point of 59-61 °C suggests a crystalline solid at room temperature, a desirable characteristic for purification and handling.
The compound's poor solubility in water is a critical consideration for drug development. While this property can enhance membrane permeability, it often necessitates formulation strategies to improve bioavailability. Its solubility in common organic solvents simplifies its use in synthetic organic chemistry.
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both phenyl rings. The coupling patterns and chemical shifts would be influenced by the positions of the amine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant. A predicted ¹³C NMR spectrum is available, which can be used as a reference.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:
-
N-H stretching: Typically in the region of 3300-3500 cm⁻¹, indicative of the primary amine.
-
C-N stretching: Usually found in the 1250-1350 cm⁻¹ region.
-
C-F stretching: A strong absorption band typically observed in the 1000-1400 cm⁻¹ range.
-
Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
A computed vapor phase IR spectrum is available for reference.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (187.22). High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₁₂H₁₀FN.
Experimental Protocols
The following section outlines standardized methodologies for the characterization of this compound.
Protocol 1: Determination of Melting Point
Objective: To determine the melting point range of a solid sample of this compound as an indicator of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially, then the heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.
-
-
Validation: The procedure should be repeated at least twice, and the results should be consistent within a narrow range (e.g., ± 0.5 °C).
Caption: Workflow for Melting Point Determination.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a sample of this compound and identify any impurities.
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). The sample to be analyzed is prepared at the same concentration.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure: The standard and sample solutions are injected into the HPLC system.
-
Data Analysis: The chromatograms are analyzed to determine the retention time of the main peak (this compound) and the area of all peaks. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Validation: The method should be validated for linearity, precision, and accuracy.
Caption: HPLC Workflow for Purity Analysis.
Synthesis and Reactivity
This compound is typically synthesized via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. These methods offer good yields and tolerate a wide range of functional groups.
The reactivity of this compound is primarily dictated by the aniline moiety. The amino group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.
-
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles to the ortho and para positions.
The fluorine atom is generally unreactive under standard conditions but can influence the electronic properties of the adjacent phenyl ring.
Applications in Research and Development
The unique structural features of this compound make it a valuable precursor in several areas:
-
Medicinal Chemistry: It serves as a key building block for the synthesis of biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.
-
Materials Science: It can be incorporated into polymers and other materials to modify their electronic and physical properties. Fluorinated compounds often exhibit unique properties such as high thermal stability and low surface energy.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
References
An In-Depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Biphenylamine
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The subject of this guide, 4'-Fluoro-[1,1'-biphenyl]-2-amine (CAS Number: 321-63-1), stands as a testament to this principle. This biaryl amine, often referred to by its less systematic name 2-(4-Fluorophenyl)aniline, is a versatile building block whose unique electronic and conformational properties make it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of the fluorine atom and the amino group on the biphenyl framework imparts a distinct reactivity and potential for specific biological interactions, driving its application in pharmaceutical research and the development of advanced materials.[1]
This in-depth guide provides a comprehensive overview of 4'-Fluoro-[1,1'-biphenyl]-2-amine, from its fundamental molecular characteristics to its synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 4'-Fluoro-[1,1'-biphenyl]-2-amine consists of two phenyl rings linked by a carbon-carbon single bond. An amino group is substituted at the 2-position of one phenyl ring, while a fluorine atom is located at the 4'-position of the other. This specific arrangement influences the molecule's conformation and electronic properties.
Molecular Structure Diagram
Caption: Molecular structure of 4'-Fluoro-[1,1'-biphenyl]-2-amine.
The physicochemical properties of 4'-Fluoro-[1,1'-biphenyl]-2-amine are summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 321-63-1 | [1][2] |
| Molecular Formula | C₁₂H₁₀FN | [1][3] |
| Molecular Weight | 187.21 g/mol | [2][3] |
| Appearance | Faint brown to brown low melting solid | [1] |
| Boiling Point | 303.7 ± 17.0 °C (Predicted) | [3] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.49 ± 0.10 (Predicted) | [3] |
Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-amine: A Tale of Two Couplings
The construction of the biaryl scaffold of 4'-Fluoro-[1,1'-biphenyl]-2-amine is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two predominant strategies are the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.
Suzuki-Miyaura Coupling: A Versatile and High-Yielding Approach
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls.[4][5] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a base.[6] For the synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-amine, two convergent pathways are feasible.
Suzuki-Miyaura Coupling Workflow
Caption: Convergent synthetic pathways for 4'-Fluoro-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling (Pathway A)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v), to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4'-Fluoro-[1,1'-biphenyl]-2-amine.
Ullmann Condensation: A Classic Approach
The Ullmann reaction, a copper-mediated coupling of aryl halides, represents a more traditional method for biaryl synthesis.[7][8] While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed reactions, it can be a viable alternative, particularly for large-scale synthesis.[7]
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), copper powder or a copper(I) salt (e.g., CuI) (1.5 eq), and a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A base, such as potassium carbonate, is often added.
-
Reaction: Heat the mixture to a high temperature (typically 150-200 °C) for several hours to days. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically filtered to remove copper salts. The filtrate is then diluted with water and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4'-Fluoro-[1,1'-biphenyl]-2-amine.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aniline ring will be influenced by the electron-donating amino group, while the protons on the fluorophenyl ring will exhibit coupling to the fluorine atom. The -NH₂ protons typically appear as a broad singlet.[9]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display twelve signals corresponding to the carbon atoms of the biphenyl framework. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant, and other carbons in its vicinity will exhibit smaller two- and three-bond couplings. Carbons attached to the nitrogen atom typically appear in the 10-65 ppm range.[9]
-
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[10] 4'-Fluoro-[1,1'-biphenyl]-2-amine will exhibit a single resonance in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending (around 1600 cm⁻¹), and C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines).[11][12] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.21 g/mol ). Fragmentation patterns can provide further structural information.
Reactivity and Chemical Transformations
The reactivity of 4'-Fluoro-[1,1'-biphenyl]-2-amine is dictated by the presence of the amino group and the two aromatic rings.
-
Reactions of the Amino Group: The primary amino group can undergo a wide range of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions to form amides, secondary or tertiary amines, diazonium salts, and imines, respectively. These reactions are fundamental in elaborating the core structure into more complex molecules for various applications.
-
Electrophilic Aromatic Substitution: The electron-donating amino group activates the aniline ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. The other phenyl ring is less activated.
Applications in Drug Discovery and Development
The 4'-fluoro-2-aminobiphenyl scaffold is a privileged pharmacophore in medicinal chemistry. The strategic placement of the fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[13][14]
The fluorine atom can block sites of metabolic oxidation, leading to a longer half-life of a drug candidate. Furthermore, its high electronegativity can influence the acidity of nearby functional groups and participate in favorable interactions with biological targets. The biphenyl moiety itself provides a rigid scaffold that can be functionalized to orient substituents in a specific three-dimensional arrangement for optimal receptor binding.
One notable area of application for fluorinated biphenylamines is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[15] The biphenyl "wing" of these molecules can fit into a hydrophobic pocket of the reverse transcriptase enzyme, and modifications to this structure, including fluorination, can improve potency and metabolic stability.[15]
Role as a Pharmacophore in Drug Design
Caption: Pharmacophoric features of the 4'-Fluoro-[1,1'-biphenyl]-2-amine scaffold.
Conclusion: A Building Block of Strategic Value
4'-Fluoro-[1,1'-biphenyl]-2-amine is more than just a chemical intermediate; it is a strategically designed building block that leverages the unique properties of fluorine to enable the synthesis of advanced materials and novel therapeutic agents. Its accessibility through robust synthetic methods like the Suzuki-Miyaura coupling, combined with its versatile reactivity, ensures its continued importance in research and development. For scientists and researchers in drug discovery, a thorough understanding of the properties and potential of this fluorinated biphenylamine is essential for the rational design of the next generation of innovative molecules.
References
- 1. CAS 321-63-1: 4′-Fluoro[1,1′-biphenyl]-2-amine [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4'-FLUORO[1,1'-BIPHENYL]-2-AMINE [chembk.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. wikieducator.org [wikieducator.org]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 2-(4-Fluorophenyl)aniline
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)aniline
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation. It delves into the causality behind the spectral features, offers field-proven insights into data acquisition, and establishes a framework for the unambiguous structural validation of this important synthetic intermediate.
This compound (Molecular Formula: C₁₂H₁₀FN, Molecular Weight: 187.22 g/mol ) is a substituted biphenylamine. This structural motif is a cornerstone in medicinal chemistry and materials science, serving as a precursor for pharmacologically active compounds and advanced polymers. Its chemical identity is defined by a primary aniline ring linked at the ortho position to a 4-fluorophenyl ring.
The precise arrangement of these two rings, the position of the substituents, and the overall purity are critical for its function in subsequent synthetic steps. Therefore, a robust and multi-faceted analytical approach is not merely procedural but essential for ensuring quality, reproducibility, and safety. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, allowing for its unequivocal identification. This guide outlines the principles, protocols, and interpretation of the NMR, IR, and MS data that collectively confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of ¹H (proton) and ¹³C nuclei, we can map the chemical environment of each atom, confirming the substitution pattern and the overall molecular structure.
Expertise & Experience: The Rationale Behind NMR Analysis
For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The splitting patterns (multiplicity) are crucial for confirming the ortho-substitution on the aniline ring and the para-substitution on the fluorophenyl ring.
-
¹³C NMR reveals the number of chemically distinct carbon environments. Critically, for this molecule, the presence of fluorine allows for the observation of carbon-fluorine coupling (¹JCF, ²JCF, etc.), which serves as a definitive validation point for the fluorophenyl moiety's structure. The absence of a ¹⁹F NMR spectrum in this guide is a choice of focus, but in a full characterization, it would provide complementary data.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
A self-validating protocol ensures that the obtained data is reliable and reproducible.
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C (1.1%). The use of polarization transfer techniques like DEPT can further aid in distinguishing between CH, CH₂, and CH₃ carbons.
Visualization: NMR Experimental Workflow
The Advent of a Privileged Scaffold: A Technical Chronicle of Fluorinated Biphenylamines
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Within this context, the fluorinated biphenylamine scaffold has emerged as a privileged structure, finding application in a diverse array of therapeutic areas and advanced materials. This technical guide provides a comprehensive historical and methodological exploration of the discovery and synthesis of these pivotal compounds, offering field-proven insights for professionals engaged in their study and application.
The Dawn of Arylamines and the Challenge of Fluorine: Early Synthetic Endeavors
The journey to fluorinated biphenylamines begins with the broader challenge of forming the carbon-nitrogen (C-N) bond between two aryl rings. For much of the 20th century, the landscape was dominated by the Ullmann condensation , first reported by Fritz Ullmann in 1901.[3] This copper-mediated reaction provided the first viable, albeit demanding, route to diarylamines.[1]
The classical Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of stoichiometric amounts of copper powder or copper salts at high temperatures (often exceeding 200 °C).[1][3] The reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups.[1] This requirement, in principle, made fluorinated aryl halides attractive substrates due to the high electronegativity of the fluorine atom.
However, the harsh conditions of the Ullmann condensation presented significant limitations, including poor functional group tolerance and the need for high-boiling polar solvents.[1] While the reaction laid the foundational groundwork, its application to complex, fluorine-containing molecules was often hampered by these demanding requirements.
A Paradigm Shift: The Rise of Palladium-Catalyzed C-N Coupling
The landscape of C-N bond formation was revolutionized in the 1990s with the independent reports from Stephen L. Buchwald and John F. Hartwig on palladium-catalyzed amination reactions.[4] The Buchwald-Hartwig amination quickly became the method of choice for the synthesis of aryl amines, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to the Ullmann condensation.[4][5]
This transformation has been instrumental in the synthesis of fluorinated biphenylamines, providing a more efficient and versatile toolkit for medicinal chemists and materials scientists. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]
The success of the Buchwald-Hartwig amination hinges on the intricate interplay of the components in the catalytic cycle, as illustrated below.
Buchwald-Hartwig Catalytic Cycle for Aryl Amination.
The introduction of fluorine atoms on the aryl halide can influence the rate-determining step of the catalytic cycle, often facilitating the initial oxidative addition. The development of increasingly sophisticated and sterically demanding phosphine ligands has been crucial in overcoming challenges associated with less reactive aryl chlorides and enabling the coupling of a wider range of amines.[4]
Causality in Experimental Design: Ligand and Base Selection
The choice of ligand and base is critical for a successful Buchwald-Hartwig amination, particularly with fluorinated substrates.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) catalyst. For fluorinated aryl halides, ligands such as XPhos and SPhos have demonstrated high efficacy.
-
Base: The base plays a dual role: it deprotonates the amine to form the more nucleophilic amide and facilitates the regeneration of the Pd(0) catalyst. While strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate or potassium phosphate can be employed for substrates with base-sensitive functional groups.[6]
The selection of the appropriate ligand and base combination is a self-validating system; a successful reaction with high yield and purity confirms the suitability of the chosen conditions for the specific fluorinated biphenylamine target.
Methodological Comparison: Ullmann vs. Buchwald-Hartwig
The evolution from the Ullmann condensation to the Buchwald-Hartwig amination represents a significant advancement in the synthesis of fluorinated biphenylamines. A direct comparison highlights the advantages of the modern palladium-catalyzed approach.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (stoichiometric or catalytic) | Palladium (catalytic) |
| Temperature | High (often > 200 °C) | Mild to moderate (often room temp. to 120 °C) |
| Substrate Scope | Limited, requires activated aryl halides | Broad, includes aryl chlorides, bromides, and iodides |
| Functional Group Tolerance | Poor | Excellent |
| Reaction Conditions | Harsh, high-boiling polar solvents | Milder, variety of common organic solvents |
| Reproducibility | Often variable | Generally high and reproducible |
Experimental Protocol: Synthesis of a Fluorinated Biphenylamine via Buchwald-Hartwig Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative fluorinated biphenylamine, N-(4-fluorophenyl)aniline.
Objective: To synthesize N-(4-fluorophenyl)aniline from 4-fluoroaniline and bromobenzene using a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
4-Fluoroaniline
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
Experimental Workflow:
Step-by-step workflow for the synthesis of a fluorinated biphenylamine.
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), Xantphos (0.03 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 4-fluoroaniline (1.0 mmol) and bromobenzene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-fluorophenyl)aniline.
Conclusion and Future Outlook
The journey from the demanding conditions of the Ullmann condensation to the refined and versatile Buchwald-Hartwig amination marks a significant chapter in the history of organic synthesis. The ability to efficiently construct fluorinated biphenylamine scaffolds has had a profound impact on drug discovery and materials science, enabling the creation of novel molecules with enhanced properties.[7][8] As our understanding of catalytic processes deepens and new, more active catalyst systems are developed, the synthesis of increasingly complex and strategically fluorinated biphenylamines will undoubtedly continue to push the boundaries of chemical innovation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
Solubility of 2-(4-Fluorophenyl)aniline in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-(4-Fluorophenyl)aniline in Common Organic Solvents
Introduction: The Strategic Importance of Solubility Data
In the landscape of modern drug discovery and fine chemical synthesis, this compound serves as a critical structural motif and building block. Its biphenyl core, modified with a reactive amine and a modulating fluoro-group, makes it a valuable precursor for a range of pharmacologically active agents and advanced materials. However, the successful transition of this compound from a reagent bottle to a final product is fundamentally governed by its behavior in solution.
The solubility of a compound is not merely a physical constant; it is a critical parameter that dictates the efficiency of reaction kinetics, the feasibility of purification strategies like crystallization, and the ultimate bioavailability of a drug substance.[1][2] Poorly understood solubility can lead to failed batches, unpredictable yields, and significant delays in development timelines.[1]
This technical guide moves beyond a simple data table to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solution behavior to accelerate their research and development efforts.
Part 1: Theoretical Foundation – A Molecular-Level Perspective
The solubility of this compound is dictated by the interplay of its distinct structural features with the intermolecular forces of a given solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.[3]
Molecular Structure Analysis:
-
Biphenyl Core: The two connected phenyl rings form a large, non-polar, and rigid backbone. This region is hydrophobic and will readily interact with non-polar solvents through van der Waals forces.
-
Amino Group (-NH₂): Located on one of the phenyl rings, the primary amine introduces polarity. It can act as both a hydrogen bond donor (via the N-H bonds) and a weak hydrogen bond acceptor (via the nitrogen lone pair). This functional group is key to its solubility in polar, protic solvents.
-
Fluorine Atom (-F): The fluorine atom on the second phenyl ring is highly electronegative, creating a strong C-F dipole. While covalently bound fluorine is a very weak hydrogen bond acceptor, the dipole contributes to the overall polarity of the molecule.[4] Its presence can subtly influence interactions with polar solvents.
Therefore, this compound is an amphiphilic molecule, possessing both significant non-polar and polar characteristics. Its solubility will be highest in solvents that can effectively solvate both the hydrophobic biphenyl core and the polar amine group.
Part 2: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | Moderate to High | The large, non-polar biphenyl core will interact favorably with these solvents via London dispersion forces. Toluene and benzene, with their aromatic character, are expected to be particularly effective. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess a significant dipole moment that can interact with the C-F and C-N dipoles of the solute. THF and Ethyl Acetate can also act as hydrogen bond acceptors for the -NH₂ group, further enhancing solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are ideal. They can engage in hydrogen bonding with the -NH₂ group (acting as both donors and acceptors) while their alkyl chains can effectively solvate the non-polar biphenyl backbone. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low (Water), High (DMSO) | Water: Despite the presence of the polar -NH₂ group, the large hydrophobic biphenyl structure is expected to dominate, leading to very low aqueous solubility.[5] DMSO: As a strong polar aprotic solvent and excellent hydrogen bond acceptor, DMSO is predicted to be a very effective solvent. |
Part 3: Gold-Standard Experimental Protocol for Thermodynamic Solubility Determination
Predictions provide a valuable starting point, but for mission-critical applications in research and development, precise experimental determination is non-negotiable. The isothermal shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the saturated state.[8][9]
This protocol is a self-validating system, designed to ensure that true equilibrium is reached and accurately measured. It is consistent with principles outlined in guidelines from the U.S. Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[10][11][12][13]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
-
System Preparation:
-
Causality: Add an amount of solid this compound to a clear glass vial that is significantly more than is expected to dissolve. This excess solid is essential to ensure that the resulting solution reaches saturation and maintains it at equilibrium.[8]
-
Accurately pipette a known volume of the pre-equilibrated solvent (e.g., 5.0 mL) into the vial.
-
Seal the vial securely to prevent solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Causality: Place the vials in an incubator shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C). Agitate the suspension for a prolonged period, typically 24 to 48 hours. This extended agitation time is critical to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[2] Shorter times may result in an underestimation of solubility.
-
-
Phase Separation:
-
Causality: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber to let the excess solid settle. This step minimizes the amount of solid that needs to be removed by filtration.
-
Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and dispense the clear, saturated solution into a clean analysis vial. This filtration step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
-
Quantification and Calculation:
-
Causality: Accurately dilute the saturated filtrate with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This provides a precise and accurate measurement of the analyte concentration.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the results in appropriate units, such as mg/mL or mol/L, ensuring the temperature is specified.
-
Conclusion: From Data to Decision-Making
Understanding the solubility of this compound is fundamental to its effective use in scientific research and development. This guide provides a robust framework, beginning with a theoretical analysis of its molecular structure to predict its behavior in various organic solvents. The predicted high solubility in polar aprotic and protic solvents like THF, methanol, and ethanol, contrasted with its expected low aqueous solubility, offers immediate guidance for solvent screening.
More importantly, the detailed, causality-driven protocol for the shake-flask method equips researchers with a reliable tool to generate precise, application-specific solubility data. By integrating these theoretical predictions with rigorous experimental validation, scientists can optimize reaction conditions, streamline purification processes, and make informed decisions in formulation development, ultimately enhancing efficiency and accelerating the path to innovation.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminobiphenyl | 90-41-5 [chemicalbook.com]
- 7. 2-Aminobiphenyl CAS#: 90-41-5 [m.chemicalbook.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. biorelevant.com [biorelevant.com]
- 13. Solubility Measurements | USP-NF [uspnf.com]
An In-Depth Technical Guide to the Health and Safety of 2-(4-Fluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)aniline, systematically known as 4'-Fluoro-[1,1'-biphenyl]-2-amine and identified by CAS number 321-63-1, is an aromatic amine with significant applications in medicinal chemistry and materials science.[1] Its biphenyl backbone, functionalized with an amino group and a fluorine atom, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other functional materials.[1] The presence of the fluorine atom can enhance lipophilicity and modulate the biological activity of resulting compounds.[1]
However, the structural similarity of this compound to known hazardous compounds, such as 4-aminobiphenyl—a confirmed human bladder carcinogen—necessitates a thorough and cautious approach to its handling and use.[2][3] This guide provides a comprehensive overview of the known and potential health and safety hazards associated with this compound, offering detailed protocols for its safe handling, storage, and emergency management to ensure the well-being of laboratory and research personnel.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with the potential for significant health effects. The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
This data is compiled from multiple sources providing GHS classifications.
The structural relationship to 4-aminobiphenyl, a Group 1 carcinogen as classified by the International Agency for Research on Cancer (IARC), underscores the concern for the carcinogenicity of this compound.[3] The metabolic activation of aromatic amines can lead to the formation of DNA adducts, a mechanism strongly linked to carcinogenesis.[2]
GHS Pictograms and Signal Word
Signal Word: Warning
Pictograms:
-
Health Hazard: For substances that are carcinogenic, mutagenic, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.
-
Exclamation Mark: For substances that are irritant (skin and eye), skin sensitizer, acute toxicity (harmful), narcotic effects, or respiratory tract irritant.
Toxicological Profile and Health Effects
While specific toxicological studies on this compound are limited, the known effects of the parent compound, 4-aminobiphenyl, provide a strong basis for assessing potential health risks.
Acute Effects
-
Oral Toxicity: Harmful if swallowed.[4] Ingestion may lead to systemic toxicity. For the related compound 4-aminobiphenyl, acute exposure can cause headaches, lethargy, and cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood).[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5] Direct contact with the skin is likely to cause redness, itching, and inflammation. Eye contact can result in significant pain, redness, and potential damage to the cornea.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[5] Symptoms can include coughing, sore throat, and shortness of breath.
Chronic Effects and Carcinogenicity
-
Carcinogenicity: this compound is suspected of causing cancer.[6] This is a significant long-term health hazard. The parent compound, 4-aminobiphenyl, is a confirmed human bladder carcinogen, with occupational exposure linked to a high incidence of bladder tumors.[2][3] The mechanism is believed to involve metabolic activation in the liver, leading to the formation of DNA adducts in the urinary bladder.[2] Given the structural similarities, it is prudent to handle this compound as a potential carcinogen.
-
Target Organ Toxicity: Prolonged or repeated exposure to aromatic amines can lead to damage to specific organs, particularly the bladder and liver.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 321-63-1 |
| Molecular Formula | C₁₂H₁₀FN |
| Molecular Weight | 187.21 g/mol |
| Appearance | Faint brown to brown low melting solid |
| Boiling Point | 303.7 ± 17.0 °C (Predicted) |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.49 ± 0.10 (Predicted) |
Data compiled from various chemical supplier databases.[1][7]
Safe Handling and Storage Protocols
Due to the significant health hazards, strict adherence to safe handling and storage protocols is mandatory.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.
Caption: Required Personal Protective Equipment Workflow.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated work clothing should be removed and laundered separately before reuse.
Storage Requirements
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Due to its carcinogenic potential, it is advisable to store this compound in a designated area for carcinogens.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
Caption: First-Aid Protocol for Exposure Incidents.
Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and notify emergency personnel immediately.
-
Prevent the spill from entering drains or waterways.
-
Only trained personnel with appropriate PPE and respiratory protection should attempt to clean up a large spill.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[8]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[4]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[8]
Disposal Considerations
Waste disposal must be conducted in strict accordance with all federal, state, and local regulations.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method:
-
Collect waste in a properly labeled, sealed container.
-
Dispose of through a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in regular trash.
-
-
Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.
Conclusion
This compound is a valuable chemical intermediate with significant potential health hazards, including acute toxicity and suspected carcinogenicity. A thorough understanding of these risks and the implementation of stringent safety protocols are paramount for its safe use in a research and development setting. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe working environment.
References
- 1. CAS 321-63-1: 4′-Fluoro[1,1′-biphenyl]-2-amine [cymitquimica.com]
- 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 4′-Fluoro-biphenyl-2-ylamine | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Rational Design of 2-(4-Fluorophenyl)aniline Derivatives for Initial Screening
Introduction: The 2-(4-Fluorophenyl)aniline Scaffold - A Privileged Starting Point in Medicinal Chemistry
The this compound core represents a "privileged structure" in medicinal chemistry, a scaffold that is capable of binding to multiple biological targets and displaying a wide range of pharmacological activities. Its constituent parts, the 2-aminobiphenyl moiety and the fluorinated phenyl ring, are prevalent in numerous biologically active compounds. The 2-aminobiphenyl framework is found in various pharmaceuticals and serves as a crucial intermediate in their synthesis.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3][4] This guide provides a comprehensive framework for the rational design of a focused library of this compound derivatives for initial biological screening, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR).
Strategic Derivatization: A Multi-pronged Approach to Exploring Chemical Space
The this compound scaffold offers three primary points for diversification: the aniline nitrogen, the aniline aromatic ring, and the fluorophenyl ring. A systematic exploration of substitutions at these positions is key to unlocking the therapeutic potential of this scaffold.
Modifications of the Aniline Nitrogen: Modulating Polarity and Hydrogen Bonding
The secondary amine of this compound is a critical handle for introducing a wide array of functional groups that can profoundly influence the molecule's properties.
-
Acylation and Sulfonylation: Conversion of the amine to amides and sulfonamides introduces hydrogen bond acceptors and can modulate the overall polarity and lipophilicity of the molecule. The nature of the acyl or sulfonyl group can be varied to probe for specific interactions with the biological target.
-
Alkylation: N-alkylation can impact both the steric profile and basicity of the amine. The size and nature of the alkyl substituents are crucial determinants of biological activity, as seen in other pharmacologically active amines.[5]
-
Urea and Thiourea Formation: The synthesis of ureas and thioureas introduces additional hydrogen bond donors and acceptors, providing opportunities for strong interactions with target proteins.
Substitution on the Aniline Ring: Fine-Tuning Electronic and Steric Properties
The aniline ring presents several positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric characteristics.
-
Electron-Withdrawing and Donating Groups: The introduction of substituents with varying electronic properties can alter the pKa of the aniline nitrogen and influence the overall electron distribution of the molecule. This can impact binding affinity and metabolic stability.
-
Halogenation: The addition of other halogens (e.g., chlorine, bromine) can introduce new contact points for halogen bonding and further modulate lipophilicity.
-
Bioisosteric Replacements: Replacing the aniline ring with bioisosteres such as pyridines can introduce heteroatoms that can act as hydrogen bond acceptors and alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Exploring the Fluorophenyl Ring: Leveraging the "Fluorine Advantage"
The 4-fluoro substituent already provides a metabolic block and can enhance binding affinity. Further modifications to this ring can be explored, although with caution to retain the beneficial properties of the fluorine atom.
-
Positional Isomers: Moving the fluorine to the 2- or 3-position can alter the molecule's conformational preferences and electronic properties.
-
Additional Substituents: The introduction of small, lipophilic groups or hydrogen bond donors/acceptors on the fluorophenyl ring can probe for additional binding pockets in the target protein.
Designing a Focused Screening Library: A Strategy for Enhanced Hit Identification
A focused library, designed with a specific biological target or family of targets in mind, can significantly increase the efficiency of the hit identification process.[1][6][7] The design of a focused library of this compound derivatives should be guided by the principles of property-based design and structural diversity.
Key Physicochemical Properties for Consideration:
| Property | Recommended Range for Oral Bioavailability | Rationale |
| Molecular Weight (MW) | < 500 Da | To ensure good absorption and permeability. |
| LogP | < 5 | To maintain a balance between solubility and permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | To control polarity and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | To control polarity and membrane permeability. |
| Rotatable Bonds | ≤ 10 | To limit conformational flexibility and improve binding affinity. |
Workflow for Focused Library Design and Synthesis:
Caption: Workflow for the design, synthesis, and screening of a focused library of this compound derivatives.
Experimental Protocol: Representative Synthesis of an N-Acyl Derivative
This protocol describes a general method for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture. If starting with a carboxylic acid, pre-activate it with the coupling agent and base according to the manufacturer's protocol before adding it to the aniline solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, LC-MS).
Metabolic Stability and Toxicophore Considerations
The aniline moiety is a known structural alert, as it can be metabolized to reactive intermediates that may lead to toxicity.[8] The presence of the fluorine atom at the 4-position of the phenyl ring is expected to block one potential site of metabolism. However, it is crucial to assess the metabolic stability of any new derivatives. In vitro assays using liver microsomes or hepatocytes can provide valuable data on the metabolic fate of the compounds.[9] Furthermore, during the design process, it is prudent to avoid introducing known toxicophores or to use bioisosteric replacements to mitigate potential toxicity.
Conclusion
The this compound scaffold presents a promising starting point for the discovery of novel therapeutic agents. A systematic and rational approach to its derivatization, guided by the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, is essential for success. The strategies and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize a focused library of derivatives with a high potential for biological activity and favorable drug-like properties.
References
- 1. The design and application of target-focused compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 8. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmafocusasia.com [pharmafocusasia.com]
A Technical Guide to the Synthesis and Potential Applications of 2-(4-Fluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Biphenylamines
In the dynamic field of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. While many key intermediates are commercially available, a significant portion of pioneering research involves the synthesis of compounds that are not yet cataloged for widespread distribution. This guide addresses such a molecule: 2-(4-Fluorophenyl)aniline (CAS No. 399-87-1). The absence of this compound from major chemical supplier catalogs presents a challenge, but also an opportunity for novel discovery.
This document serves as a comprehensive technical guide for the researcher interested in the synthesis, characterization, and potential applications of this compound. We will delve into robust synthetic methodologies, predict its physicochemical properties based on well-understood chemical principles, and explore its potential utility, particularly in the realm of drug discovery, drawing parallels with structurally related compounds. Our approach is grounded in established, peer-reviewed chemical transformations and an understanding of the profound impact of fluorine substitution in bioactive molecules.
Predicted Physicochemical Properties of this compound
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₀FN | Based on chemical structure |
| Molecular Weight | 187.22 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to off-white solid at room temperature.[1][2] | 2-Aminobiphenyl is a white solid, and the fluorine substitution is unlikely to significantly alter its physical state.[1][2] |
| Melting Point | Expected to be in the range of 50-70 °C. | The melting point of 2-aminobiphenyl is around 51 °C.[1][3] The introduction of a fluorine atom may slightly increase the melting point due to altered crystal packing and intermolecular interactions. |
| Boiling Point | Predicted to be around 300 °C. | The boiling point of 2-aminobiphenyl is 299 °C.[1][3] |
| Solubility | Likely insoluble in water, but soluble in common organic solvents such as ethanol, ether, and chloroform.[2] | Similar to 2-aminobiphenyl.[2] |
| pKa | The amino group is expected to have a pKa slightly lower than that of 2-aminobiphenyl. | The electron-withdrawing nature of the fluorine atom will decrease the basicity of the aniline nitrogen. |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several modern cross-coupling methodologies. The two most prominent and reliable methods are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] In this approach, we propose the coupling of 2-bromobiphenyl with 4-fluoroaniline.
Figure 1: Conceptual workflow for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromobiphenyl (1.0 equiv.), 4-fluoroaniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[6][7] For the synthesis of this compound, this would involve the coupling of (2-aminophenyl)boronic acid with 1-bromo-4-fluorobenzene.
Figure 2: Conceptual workflow for the Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve (2-aminophenyl)boronic acid (1.0 equiv.) and 1-bromo-4-fluorobenzene (1.1 equiv.) in a mixture of toluene and water.
-
Addition of Reagents: Add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) and a base, typically an aqueous solution of potassium carbonate (2.0 equiv.).
-
Reaction: Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere for 6-12 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over a drying agent, and concentrate. Purify the resulting crude product via column chromatography.
Commercial Availability of Precursors
The successful synthesis of this compound is contingent on the availability of high-quality starting materials. The following table lists the key precursors and some of their commercial suppliers.
Table 2: Commercial Suppliers for Key Precursors
| Precursor | CAS Number | Representative Suppliers |
| 2-Bromobiphenyl | 2052-07-5 | Sigma-Aldrich[8], Thermo Fisher Scientific[9], TCI, A Chemtek[10] |
| 4-Fluoroaniline | 371-40-4 | Sigma-Aldrich, TCI[11], Otto Chemie[12], Simson Pharma, Covalent Chemical[13], Echemi |
| (2-Aminophenyl)boronic acid | 5570-18-3 | BLDpharm[14], Biosynth[15] |
| (2-Aminophenyl)boronic acid hydrochloride | 863753-30-4 | Sigma-Aldrich, Biosynth, Thermo Fisher Scientific[16] |
| 1-Bromo-4-fluorobenzene | 460-00-4 | Sigma-Aldrich, Thermo Fisher Scientific[17], Santa Cruz Biotechnology[18], SD Fine-Chem, ChemNet, SLS[19] |
Potential Applications in Drug Discovery and Materials Science
The structural motif of this compound, a fluorinated biphenylamine, suggests significant potential in several areas of research and development.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[20][21][22][23][24] Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[20]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing potency and selectivity.[21][23]
-
Improved Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, aiding its passage through cell membranes.[20][23]
Biphenylamines as Privileged Scaffolds
The biphenylamine core is present in a wide range of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs. The conformational flexibility of the biphenyl system allows it to adapt to various binding pockets, while the aniline moiety provides a key site for further functionalization.
Given these considerations, this compound represents a valuable, albeit currently non-commercial, building block for the synthesis of novel compounds with potential therapeutic applications. Its strategic fluorination could be leveraged to overcome common challenges in drug development, such as poor metabolic stability or off-target effects.
In materials science, fluorinated aromatic compounds are utilized in the development of liquid crystals, polymers with enhanced thermal stability, and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the fluorine atom make this compound a candidate for exploration in these fields as well.
Conclusion
While this compound is not a readily available chemical, its synthesis is well within the reach of a competent synthetic organic chemist using established cross-coupling methodologies. This guide has provided a framework for its preparation via Buchwald-Hartwig amination and Suzuki-Miyaura coupling, including detailed protocols and a list of commercially available precursors. Furthermore, the predicted properties and potential applications, particularly in medicinal chemistry, underscore the value of this compound as a target for novel research endeavors. It is our hope that this guide will empower researchers to explore the potential of this compound and contribute to the advancement of science.
References
- 1. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminobiphenyl | 90-41-5 [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alkalisci.com [alkalisci.com]
- 9. 383450050 [thermofisher.com]
- 10. achemtek.com [achemtek.com]
- 11. 4-Fluoroaniline | 371-40-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 4-Fluoro aniline, 98% (371-40-4) - 4-Fluoro aniline, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 13. 4-FLUOROANILINE Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
- 14. BLDpharm - Bulk Product Details [bldpharm.com]
- 15. 2-Aminophenylboronic acid | 5570-18-3 | FA10483 [biosynth.com]
- 16. 445310010 [thermofisher.com]
- 17. 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. scbt.com [scbt.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. nbinno.com [nbinno.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemxyne.com [chemxyne.com]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Topic: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-(4-Fluorophenyl)aniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aryl aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Specifically, 2-(4-Fluorophenyl)aniline serves as a critical building block for the development of novel therapeutics, including anti-inflammatory and anti-cancer agents.[2][3][4] The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for constructing the requisite carbon-carbon bond, valued for its mild reaction conditions, broad functional group tolerance, and the use of stable, commercially available organoboron reagents.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of this compound from 2-bromoaniline and 4-fluorophenylboronic acid, grounded in the fundamental principles of the catalytic cycle. It is designed to furnish researchers with both a reliable experimental procedure and a deeper understanding of the causality behind key procedural choices.
Principles and Mechanistic Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[7] The catalytic cycle, illustrated below, is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
The Catalytic Cycle
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the electrophile (2-bromoaniline). This step forms a square planar Pd(II) intermediate.[8][10] The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging step, particularly with sterically hindered or electron-rich aryl halides.[8]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻).[11][12][13] This boronate then displaces the halide on the Pd(II) complex to form a new diorganopalladium(II) intermediate. The strength and type of base can significantly influence the reaction rate and yield.[12][14]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled as the desired product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9][10]
Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale synthesis. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents | Supplier |
| 2-Bromoaniline | 172.03 | 172 | 1.0 | 1.0 | Standard Vendor |
| 4-Fluorophenylboronic acid | 139.92 | 210 | 1.5 | 1.5 | Standard Vendor |
| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 (2 mol%) | Standard Vendor |
| SPhos | 410.47 | 24.6 | 0.06 | 0.06 (6 mol%) | Standard Vendor |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 | 3.0 | 3.0 | Standard Vendor |
| 1,4-Dioxane (Anhydrous, degassed) | - | 4.0 mL | - | - | Standard Vendor |
| Water (Degassed) | - | 1.0 mL | - | - | Standard Vendor |
Causality Behind Reagent Choices:
-
Aryl Halide: 2-Bromoaniline is chosen over 2-chloroaniline as the C-Br bond is more readily cleaved in the oxidative addition step.[15] While modern catalysts can activate aryl chlorides, bromides often provide more reliable and faster reactions.
-
Boronic Acid: A slight excess (1.5 equiv.) is used to drive the reaction to completion and compensate for potential competitive side reactions like protodeboronation.
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective for coupling sterically demanding substrates like ortho-substituted anilines.[8][16] The ligand stabilizes the Pd(0) species and accelerates both oxidative addition and reductive elimination.[8]
-
Base: K₃PO₄ is a moderately strong inorganic base that effectively promotes transmetalation without causing degradation of sensitive functional groups.[17]
-
Solvent: A mixed aqueous-organic system like Dioxane/H₂O is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][9] Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the catalyst.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline (172 mg, 1.0 mmol), 4-fluorophenylboronic acid (210 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (24.6 mg, 0.06 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is fully inert.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-16 hours.
-
Monitoring Progress: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas.
-
Work-up:
-
Once the reaction is complete (as judged by the consumption of 2-bromoaniline), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 10% EtOAc).
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to afford this compound as a solid. A typical isolated yield is in the range of 80-95%.
-
Experimental Workflow Overview
The following diagram provides a high-level summary of the entire experimental process, from initial setup to the final, purified product.
Caption: Fig. 2: Experimental Workflow for Synthesis
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Inert Gas: Handle inert gases in a well-ventilated area. Ensure all connections are secure.
-
Reagents: Palladium compounds can be toxic and should be handled with care in a fume hood. 2-Bromoaniline is toxic and a suspected carcinogen. 1,4-Dioxane is flammable and a suspected carcinogen. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Pressure: Schlenk flasks are under vacuum during the inerting process and should be inspected for cracks or defects prior to use.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination using 2-(4-Fluorophenyl)aniline
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures found in a vast array of bioactive molecules, approved drugs, and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C(sp²)–N bonds, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination using 2-(4-Fluorophenyl)aniline as a key amine coupling partner. The presence of the fluorine atom in this substrate can significantly influence the electronic properties and metabolic stability of the final products, making it a valuable building block in medicinal chemistry.[4]
Understanding the Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, is generally accepted to proceed through a series of well-defined steps involving a palladium catalyst.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This is followed by coordination of the amine, in this case, this compound, to the resulting palladium(II) complex. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido intermediate. The crucial C-N bond is formed in the final step, reductive elimination, which yields the desired N-aryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Key Parameters for a Successful Amination
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and, more critically, the phosphine ligand is the most significant factor influencing the outcome of the reaction.
-
Palladium Precatalysts: While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, pre-formed palladium precatalysts are often preferred for their stability and ease of handling. These precatalysts typically consist of a palladium(II) source complexed with a phosphine ligand and an activating agent.
-
Phosphine Ligands: The development of bulky, electron-rich phosphine ligands has been instrumental in the advancement of the Buchwald-Hartwig amination. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. For the coupling of anilines, biarylphosphine ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility and high catalytic activity. The choice of ligand can influence reaction rates, yields, and substrate scope. For challenging couplings, a screening of different ligands may be necessary.
The Role of the Base
A base is required to deprotonate the amine, forming the palladium-amido intermediate. The strength of the base can significantly impact the reaction.
-
Common Bases: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are among the most common choices. The selection of the base can depend on the pKa of the amine and the functional group tolerance of the substrates. For sensitive substrates, a weaker base like K₃PO₄ may be beneficial.
Solvent and Temperature Considerations
The choice of solvent and reaction temperature can influence reaction rates and solubility of the reagents.
-
Solvents: Anhydrous, aprotic solvents are generally used to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The solubility of all reaction components at the chosen temperature is crucial for a homogeneous reaction mixture and optimal catalytic activity.
-
Temperature: Reactions are typically conducted at elevated temperatures, ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate. However, with highly active catalyst systems, reactions can sometimes be performed at lower temperatures.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This protocol provides a general procedure for the palladium-catalyzed amination of a generic aryl bromide with this compound. Researchers should optimize the conditions for their specific substrates.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Aryl Bromide | Reagent | Commercially Available |
| This compound | Reagent | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| XPhos | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | Reagent | Commercially Available |
| Anhydrous Toluene | Solvent Grade | Commercially Available |
| Diethyl Ether | Reagent | Commercially Available |
| Saturated aq. NH₄Cl | Reagent | Prepared in-house |
| Brine | Reagent | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available |
| Silica Gel | Chromatography Grade | Commercially Available |
| Reaction Flask | --- | --- |
| Magnetic Stirrer/Hotplate | --- | --- |
| Condenser | --- | --- |
| Inert Gas Supply (Nitrogen or Argon) | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(4-fluorophenyl)aniline.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu). | |
| Sterically hindered substrates | Screen different, bulkier ligands (e.g., RuPhos, BrettPhos). Increase reaction temperature. | |
| Side Product Formation | Hydrodehalogenation of aryl halide | Use a less sterically hindered ligand. Lower the reaction temperature. |
| Homocoupling of the amine | Use a slight excess of the amine. | |
| Difficulty in Purification | Similar polarity of product and starting materials | Optimize the eluent system for column chromatography. Consider recrystallization. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-aryl-2-(4-fluorophenyl)anilines and related compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note serve as a comprehensive starting point for the successful implementation of this powerful C-N bond-forming reaction in a research and development setting.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Application of 2-(4-Fluorophenyl)aniline in medicinal chemistry
An Application Guide to 2-(4-Fluorophenyl)aniline in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry. This compound emerges as such a scaffold, a deceptively simple structure that provides a rich platform for the development of targeted therapeutics. Its utility is rooted in the synergistic interplay between its two core components: the aniline ring, a versatile synthetic handle, and the strategically placed 4-fluorophenyl group.
The introduction of fluorine into drug candidates is a well-established strategy to enhance critical pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and small size can modulate a molecule's acidity, metabolic stability, lipophilicity, and binding interactions without significantly increasing its steric bulk.[1][3] Specifically, the 4-fluoro substituent on the phenyl ring often improves metabolic resistance by blocking para-hydroxylation, a common metabolic pathway, thereby extending the drug's half-life.[4][5] This guide provides an in-depth exploration of the this compound scaffold, detailing its chemical rationale, its application in developing potent therapeutic agents, and practical protocols for its use in a research setting.
Part 1: Physicochemical Rationale and Synthetic Versatility
The efficacy of the this compound scaffold is not accidental; it is a direct result of its inherent chemical properties that medicinal chemists strategically exploit.
The Influence of the 4-Fluoro Substituent
The fluorine atom at the para-position of the phenyl ring exerts a powerful influence on the molecule's overall properties. Its strong electron-withdrawing nature impacts the electron density across the aromatic system, which can subtly alter the basicity of the aniline nitrogen.[6] This modulation is critical for optimizing binding interactions within the active sites of target proteins. Furthermore, the C-F bond is exceptionally strong, contributing to the metabolic stability of compounds derived from this scaffold.[7] This enhanced stability often translates to improved bioavailability and a more predictable pharmacokinetic profile.[4][5]
The Aniline Group as a Synthetic Linchpin
The primary amine of the aniline moiety is a nucleophilic center and a crucial point for synthetic elaboration.[8] It serves as a versatile anchor for building molecular diversity through a wide range of chemical reactions, including:
-
Acylation/Sulfonylation: Forming amides and sulfonamides to explore key binding interactions.
-
Nucleophilic Aromatic Substitution: Creating more complex heterocyclic systems.
-
Coupling Reactions: Participating in palladium-catalyzed reactions to build larger molecular architectures.
-
Cyclization Reactions: Acting as a key component in the synthesis of fused ring systems like quinolines and quinazolines.[9][10]
This synthetic tractability allows chemists to systematically modify the core structure, enabling detailed Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.
Caption: Key reactive pathways of the this compound scaffold.
Part 2: A Cornerstone in the Development of Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11] This has made them one of the most important classes of drug targets in oncology. The this compound scaffold has proven to be particularly effective in the design of potent and selective kinase inhibitors.[12]
Application in Targeting Oncogenic Kinases
Derivatives of this scaffold have been successfully employed to target several key kinases implicated in cancer progression.
-
Aurora Kinase B (AURKB): Overexpression of AURKB is common in aggressive cancers and plays a crucial role in cell cycle deregulation.[13] The this compound moiety has been incorporated into novel quinazoline derivatives that act as selective AURKB inhibitors, demonstrating efficacy in cellular and xenograft models.[13][14]
-
EGFR and Src Kinases: The 2-arylquinoline substructure, often built from an aniline precursor, is a common feature in compounds targeting Epidermal Growth Factor Receptor (EGFR) and Src kinase, both of which drive tumor growth and proliferation.[15]
-
Mer/c-Met Kinases: Dual inhibitors targeting both Mer and c-Met kinases, which are overexpressed in various tumors, have been developed using 2-substituted aniline pyrimidine structures. These compounds show potent anti-proliferative activity in cancer cell lines.[16]
Structural Insights into Kinase Binding
The general binding mode of these inhibitors within the ATP-binding pocket of a kinase often involves the aniline nitrogen acting as a hydrogen bond donor or acceptor, while the fluorophenyl group occupies a hydrophobic pocket. The fluorine atom can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.
Caption: Generic binding mode of a this compound-based kinase inhibitor.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes representative inhibitory activities for quinoline derivatives, showcasing the potency that can be achieved with scaffolds derived from aniline precursors.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| 2-Arylquinoline Derivative | EGFR | Varies | [15] |
| 2-Arylquinoline Derivative | Src Kinase | Varies | [15] |
| 2-Aniline Pyrimidine | Mer Kinase | 0.0185 | [16] |
| 2-Aniline Pyrimidine | c-Met Kinase | 0.0336 | [16] |
Part 3: Applications in Anti-Inflammatory Drug Discovery
Chronic inflammation is an underlying factor in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. The this compound scaffold has also been explored in this arena.[8][17]
Targeting Inflammatory Pathways
Derivatives have been designed as inhibitors of key pro-inflammatory signaling pathways. For instance, fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been synthesized and shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[18] They achieve this by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[18] Other studies on related fluorophenyl imidazole compounds have also demonstrated a reduction in pro-inflammatory cytokine secretion.[19]
Caption: Inhibition of the NF-κB pathway by aniline-derived agents.
Part 4: Experimental Protocols and Methodologies
The translation of a chemical scaffold into a therapeutic candidate requires robust and reproducible experimental workflows. The following protocols provide step-by-step methodologies for the synthesis and evaluation of agents derived from this compound.
Protocol 1: Synthesis of a 2-(4-Fluorophenyl)acetanilide Derivative
This protocol details a standard amide coupling reaction, a fundamental step in elaborating the this compound scaffold.
Caption: Workflow for a representative amide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as Dichloromethane (DCM). Add a base, such as pyridine or triethylamine (1.2 eq).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acetanilide derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.[16]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC₅₀ value of a test compound against a target kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the target kinase enzyme and its specific substrate peptide in assay buffer. Prepare a solution of ATP at a concentration near its Km for the kinase.
-
Reaction Initiation: In a 384-well microplate, add the kinase, the test compound at various concentrations, and the substrate. Allow a brief pre-incubation period (e.g., 15 minutes).
-
Kinase Reaction: Initiate the reaction by adding the ATP solution to each well. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ATP remaining using a luminescence-based detection reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.[9]
Conclusion and Future Outlook
The this compound scaffold represents a powerful and versatile starting point in medicinal chemistry. Its favorable physicochemical properties, conferred by the strategic placement of fluorine, combined with the synthetic flexibility of the aniline group, have enabled its successful application in the development of targeted therapies, most notably in the fields of oncology and inflammation. The continued exploration of this privileged structure, through the synthesis of novel derivatives and their evaluation against an expanding array of biological targets, ensures that it will remain a valuable tool in the quest for new and improved medicines.
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. nbinno.com [nbinno.com]
- 7. sparrow-chemical.com [sparrow-chemical.com]
- 8. Page loading... [guidechem.com]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy [mdpi.com]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Strategic deployment of 2-(4-Fluorophenyl)aniline in the Synthesis of High-Value Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Prominence of Fluorinated Heterocycles in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3][4][5] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] When incorporated into heterocyclic frameworks, these benefits are amplified, leading to a substantial number of fluorinated heterocyclic drugs approved by the FDA.[4]
2-(4-Fluorophenyl)aniline stands out as a particularly valuable and versatile building block in this context. Its diarylamine structure, featuring a reactive amino group and two distinct aromatic rings—one of which is activated by the fluorine substituent—provides a rich platform for the synthesis of a diverse array of complex heterocyclic systems. This guide offers an in-depth exploration of the utility of this compound as a precursor for several key classes of bioactive heterocycles, complete with detailed experimental protocols and mechanistic insights.
I. Synthesis of Fluorinated Carbazoles: A Two-Step Approach
Carbazole derivatives are a significant class of nitrogen-containing heterocycles, with many exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[6][7] The synthesis of carbazoles from this compound can be efficiently achieved through a two-step sequence involving an initial C-N bond formation to create a diarylamine intermediate, followed by an intramolecular C-H activation/C-N bond formation. A common route to the necessary 2-amino-4'-fluorobiphenyl intermediate is through a Suzuki-Miyaura coupling, followed by a palladium-catalyzed intramolecular cyclization.
Protocol 1: Synthesis of 2-Amino-4'-fluorobiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the key biphenyl intermediate.
Workflow:
Caption: Suzuki-Miyaura coupling for 2-amino-4'-fluorobiphenyl synthesis.
Materials:
-
2-Bromoaniline
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4'-fluorobiphenyl.
Protocol 2: Intramolecular Cyclization to 3-Fluorocarbazole
This protocol details the palladium-catalyzed intramolecular C-H activation and C-N bond formation to yield the carbazole scaffold.[8]
Workflow:
Caption: Intramolecular cyclization to form 3-fluorocarbazole.
Materials:
-
2-Amino-4'-fluorobiphenyl
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine 2-amino-4'-fluorobiphenyl (1.0 eq), palladium(II) acetate (0.1 eq), potassium carbonate (2.0 eq), and pivalic acid (0.3 eq).
-
Add anhydrous N,N-dimethylacetamide (DMA) as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-fluorocarbazole.
II. Synthesis of Fluorinated Quinolines via Friedländer Annulation
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents.[7][9][10] The Friedländer annulation is a classic and straightforward method for synthesizing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A variation of this reaction using this compound and a suitable β-dicarbonyl compound under acidic catalysis provides an efficient route to highly substituted, fluorinated quinolines.
Protocol 3: Synthesis of 2-Aryl-4-substituted-6-fluoroquinolines
This protocol describes a one-pot synthesis of a fluorinated quinoline derivative.
Workflow:
Caption: Friedländer synthesis of fluorinated quinolines.
Materials:
-
This compound
-
Ethyl acetoacetate (or another suitable β-dicarbonyl compound)
-
Polyphosphoric acid (PPA)
-
Ice
-
Aqueous sodium hydroxide (NaOH) solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add polyphosphoric acid and heat it to approximately 70-80 °C to ensure it is fluid.
-
To the hot PPA, add this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) with vigorous stirring.
-
Increase the temperature of the reaction mixture to 130-140 °C and maintain for 4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired fluorinated quinoline.
III. Synthesis of Fluorinated Acridones via Intramolecular Cyclization
Acridone scaffolds are present in numerous natural products and synthetic compounds with a broad range of biological activities, including antitumor and antiviral properties.[11][12] A common synthetic route to acridones is the intramolecular cyclization of N-phenylanthranilic acids, which can be prepared via an Ullmann condensation.
Protocol 4: Synthesis of N-(4-Fluorophenyl)anthranilic Acid
Materials:
-
2-Chlorobenzoic acid
-
This compound (or 4-fluoroaniline if starting from the other direction)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 eq), this compound (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the mixture to reflux (around 150 °C) for 12-18 hours under an inert atmosphere.
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude N-(4-fluorophenyl)anthranilic acid.
-
Recrystallize from ethanol/water to purify the product.
Protocol 5: Cyclization to a Fluorinated Acridone
This protocol describes the acid-catalyzed intramolecular cyclization to form the acridone ring system.
Workflow:
Caption: Cyclization of N-phenylanthranilic acid to acridone.
Materials:
-
N-(4-Fluorophenyl)anthranilic acid
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Water
-
Aqueous sodium carbonate solution
Procedure:
-
In a flask, dissolve N-(4-fluorophenyl)anthranilic acid (1.0 eq) in concentrated sulfuric acid.
-
Heat the solution on a water bath at 100 °C for 4 hours.
-
Cool the reaction mixture and pour it into a large volume of boiling water.
-
Boil the mixture for 5 minutes and then filter the yellow precipitate.
-
Wash the solid with hot water.
-
Boil the moist solid in a sodium carbonate solution to remove any unreacted starting material.
-
Filter the solid, wash thoroughly with water, and dry to obtain the fluorinated acridone.
IV. Synthesis of Fluorinated 1,4-Benzodiazepines
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[13][14][15][16][17] The synthesis of fluorinated benzodiazepines often starts from a 2-aminobenzophenone precursor. While this compound is not a direct precursor, it can be used to synthesize the required 2-amino-4'-fluorobenzophenone intermediate through various methods, such as a Friedel-Crafts acylation of a protected aniline with 4-fluorobenzoyl chloride. The subsequent cyclization to the benzodiazepine core is a key step.
Protocol 6: Cyclization to a 7-Fluoro-1,4-benzodiazepine-2-one
This protocol outlines the cyclization of a 2-amino-fluorobenzophenone with glycine ethyl ester hydrochloride.[13]
Workflow:
Caption: Synthesis of a fluorinated 1,4-benzodiazepine-2-one.
Materials:
-
2-Amino-fluorobenzophenone derivative
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Piperidine (catalytic amount)
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the 2-amino-fluorobenzophenone (1.0 eq), glycine ethyl ester hydrochloride (1.5 eq), and pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Treat the residue with a mixture of water and ethyl acetate.
-
Separate the organic layer and wash it successively with water, dilute hydrochloric acid (to remove any remaining pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield the fluorinated benzodiazepine.
Data Summary
| Heterocyclic System | Key Reaction Type | Typical Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Carbazole | Intramolecular C-H Amination | Pd(OAc)₂, K₂CO₃, Pivalic acid | 120 | 24 | 60-85 |
| Quinoline | Friedländer Annulation | Polyphosphoric acid | 130-140 | 4 | 55-75 |
| Acridone | Intramolecular Acylation | Conc. H₂SO₄ or PPA | 100 | 4 | 70-90 |
| Benzodiazepine | Condensation/Cyclization | Pyridine, Piperidine | Reflux | 18-24 | 50-70 |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide demonstrate its application in constructing carbazoles, quinolines, acridones, and benzodiazepines. The strategic incorporation of the 4-fluorophenyl moiety offers a direct route to fluorinated analogues of these important scaffolds, providing a valuable tool for researchers and professionals in drug discovery and development to fine-tune the properties of lead compounds and explore new chemical space. The methodologies presented are robust and can be adapted to generate diverse libraries of these heterocyclic systems for further biological evaluation.
References
- 1. Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 3. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
GC-MS Protocol for Purity Analysis of 2-(4-Fluorophenyl)aniline
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of purity for 2-(4-Fluorophenyl)aniline, a key intermediate in pharmaceutical synthesis. The protocol outlines a comprehensive workflow, from sample preparation and instrumental analysis to data interpretation and method validation principles. The described method is designed for accuracy, precision, and reliability, making it suitable for implementation in research, development, and quality control laboratories. We delve into the rationale behind critical methodological choices, such as column selection, temperature programming, and the strategic use of derivatization to enhance chromatographic performance. This guide serves as a self-validating system, grounded in established analytical principles to ensure trustworthy and reproducible results.
Introduction and Scientific Principle
This compound is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product.[1][2] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal technique for this analysis, offering high-resolution separation of volatile and semi-volatile compounds combined with definitive identification based on mass-to-charge ratio.[2][3]
The core principle of this method involves vaporizing the analyte, separating it from potential impurities on a chromatographic column, and then ionizing the eluted compounds. The subsequent detection and analysis of the resulting fragment ions by the mass spectrometer provide a unique chemical fingerprint, allowing for both qualitative identification and quantitative assessment. Aromatic amines can sometimes exhibit poor chromatographic peak shape due to their polarity; therefore, this guide also discusses an optional derivatization step to mitigate these effects and enhance analytical performance.[4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source/Note |
| Molecular Formula | C₁₂H₁₀FN | Calculated |
| Molecular Weight | 187.22 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Boiling Point | > 200 °C (Estimated) | Inferred from related anilines[6][7][8] |
| Polarity | Polar | Due to the amine (-NH₂) group |
| Solubility | Soluble in organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate) | General property of similar compounds[9][10] |
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound Reference Standard: Purity ≥ 99.5%
-
Methanol (MeOH): HPLC or GC-grade
-
Dichloromethane (DCM): GC-grade
-
Ethyl Acetate: GC-grade
-
Helium (Carrier Gas): Ultra-high purity (99.999%)
-
(Optional) Trifluoroacetic Anhydride (TFAA): Derivatization-grade
Instrumentation
A standard Gas Chromatograph equipped with a split/splitless injector, coupled to a single quadrupole Mass Spectrometer with an Electron Ionization (EI) source.
| Component | Specification |
| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent |
| Mass Spectrometer | Agilent 5977, Shimadzu QP2020 NX, or equivalent |
| Autosampler | Required for precision and reproducibility |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low- to mid-polarity column. A base-deactivated column can also be used for improved peak shape.[11][12] |
| Data System | Manufacturer's chromatography data software (e.g., MassHunter, LabSolutions) |
Detailed Experimental Protocols
Standard and Sample Preparation (Direct Analysis)
The causality behind this choice is simplicity and speed. This direct injection method is suitable when the analyte exhibits acceptable peak shape and is in high concentration (purity analysis).
-
Solvent Selection: Use Methanol or Ethyl Acetate as the diluent.
-
Stock Solution (Optional): Accurately weigh approximately 20 mg of the this compound reference standard and dissolve in a 20 mL volumetric flask with the chosen solvent to create a 1.0 mg/mL solution.
-
Sample Solution: Accurately weigh approximately 20 mg of the test sample and prepare it in the same manner as the stock solution.
-
Working Solution: Dilute the Sample Solution 1:10 with the solvent to a final concentration of approximately 100 µg/mL. This concentration prevents detector saturation while ensuring minor impurities are observable.
-
Transfer: Transfer the working solution to a 2 mL autosampler vial for analysis.
Optional Derivatization Protocol for Enhanced Peak Shape
Derivatization is employed to increase analyte volatility and thermal stability, and to reduce peak tailing by masking the polar amine group.[4][13] Acylation with TFAA is a rapid and effective reaction.[4]
-
Preparation: In a clean, dry 2 mL vial, add 100 µL of the 1.0 mg/mL sample solution.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen.
-
Derivatization: Add 200 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA) to the dried residue.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 20 minutes.[4]
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for injection. The derivatized product will have a higher molecular weight and likely a different retention time.
GC-MS Instrumental Method
The following parameters are a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Injector | Split Mode | Prevents column overloading from the main analyte peak. |
| Split Ratio | 50:1 | A good starting point for a ~100 µg/mL sample. |
| Injector Temp. | 270 °C | Ensures complete and rapid vaporization without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good efficiency. Hydrogen can be used for faster analysis.[14][15][16] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| - Initial Temp. | 80 °C, hold for 2 min | Allows for solvent focusing. |
| - Ramp | 15 °C/min to 290 °C | Provides a good balance of separation speed and resolution for potential impurities. |
| - Final Hold | Hold at 290 °C for 10 min | Ensures all high-boiling point compounds are eluted, cleaning the column. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for robust EI ionization. |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV for reproducible fragmentation and library matching. |
| Acquisition Mode | Full Scan | Necessary for identifying unknown impurities. |
| Scan Range | 40 - 450 m/z | Covers the expected mass of the analyte and potential impurities/fragments. |
| Solvent Delay | 3 - 4 min | Prevents the high-intensity solvent peak from damaging the MS detector filament. |
Workflow and Data Analysis
The following diagrams illustrate the logical flow of the analysis process.
Caption: Experimental workflow for GC-MS purity analysis.
Data Interpretation
-
Peak Identification: Identify the main peak corresponding to this compound by its retention time (confirmed by injecting a reference standard) and its mass spectrum. The expected molecular ion (M⁺) is at m/z 187.
-
Impurity Identification: Any other peaks in the chromatogram are potential impurities. Examine their mass spectra to tentatively identify them using spectral libraries (e.g., NIST) or by interpreting fragmentation patterns.
-
Purity Calculation: The purity is calculated using the area percent method. This method assumes that all compounds have a similar response factor in the MS detector, which is a reasonable starting assumption for purity screening of structurally similar impurities.
Purity (%) = (Area of the main analyte peak / Total integrated area of all peaks) x 100
Caption: Logical flow of data analysis for purity determination.
Method Validation and Trustworthiness
To ensure the method is reliable and fit for purpose, it must be validated. Key parameters, based on guidelines from regulatory bodies, should be assessed.[17][18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that potential impurities, degradation products, and matrix components do not interfere with the analyte peak.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed, with a correlation coefficient (r²) of ≥ 0.999 being the typical acceptance criterion.[20]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. LOQ is critical for quantifying impurities.[19]
-
Accuracy: The closeness of the test results to the true value. It is often determined by spike/recovery studies, with recovery typically needing to be within 98-102%.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of < 2% being a common target.[20]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in oven temperature, ±0.1 mL/min in flow rate), providing an indication of its reliability during normal usage.[21]
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the purity analysis of this compound. The method is designed to be robust, reliable, and suitable for the stringent requirements of the pharmaceutical industry. By explaining the causality behind experimental choices and grounding the protocol in established validation principles, this document serves as an authoritative guide for researchers, scientists, and drug development professionals. Proper optimization and validation should be performed in the target laboratory to ensure compliance and fitness for the intended purpose.
References
- 1. omicsonline.org [omicsonline.org]
- 2. youtube.com [youtube.com]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. nbinno.com [nbinno.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. peakscientific.com [peakscientific.com]
- 16. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. s27415.pcdn.co [s27415.pcdn.co]
- 19. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. environics.com [environics.com]
- 21. tsijournals.com [tsijournals.com]
Application Notes & Protocols: Mechanistic Insights into 2-(4-Fluorophenyl)aniline in Palladium-Catalyzed Cross-Coupling Reactions
Preamble: The Strategic Importance of 2-(4-Fluorophenyl)aniline
In the landscape of modern medicinal chemistry and materials science, the 2-aminobiphenyl scaffold is a privileged structure. Its derivative, this compound, represents a particularly valuable building block. The strategic incorporation of a fluorine atom imparts unique properties, including altered lipophilicity and pKa, enhanced metabolic stability by blocking potential sites of oxidation, and the ability to form specific hydrogen bonds, all of which can significantly impact a molecule's biological activity.[1][2] This guide provides an in-depth exploration of the reaction mechanisms of this compound in key palladium-catalyzed cross-coupling reactions, offering both mechanistic understanding and practical, field-tested protocols for researchers, scientists, and drug development professionals.[3][4]
Chapter 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern synthesis for the formation of carbon-nitrogen bonds, largely replacing harsher, traditional methods.[5] This reaction is paramount when using this compound as a nucleophilic partner to construct more complex triarylamines or other advanced intermediates.
Mechanistic Deep Dive: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential for promoting the key steps of the reaction and preventing unwanted side reactions.[5][6]
The cycle consists of three primary steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is dependent on the C-X bond strength (I > Br > OTf > Cl).[7][8]
-
Amine Coordination & Deprotonation: The amine, this compound, coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is then required to deprotonate the coordinated amine, forming a palladium amide complex.[9] The basicity and steric profile of the base are crucial to avoid side reactions with the substrate or catalyst.
-
Reductive Elimination: This final step involves the formation of the new C-N bond, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11] Bulky ligands accelerate this step, which is often the turnover-limiting step of the overall process.[12]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a Triarylamine
This protocol describes the coupling of this compound with 4-bromotoluene.
| Parameter | Value/Reagent | Notes |
| Reactants | This compound (1.0 mmol), 4-Bromotoluene (1.2 mmol) | The aryl bromide is used in slight excess. |
| Catalyst | Pd₂(dba)₃ (0.01 mmol, 1 mol%) | A common Pd(0) precursor. |
| Ligand | XPhos (0.04 mmol, 4 mol%) | A bulky biarylphosphine ligand is crucial for efficiency.[7] |
| Base | Sodium tert-butoxide (NaOt-Bu) (1.4 mmol) | A strong, non-nucleophilic base. Handle in a glovebox. |
| Solvent | Anhydrous Toluene (5 mL) | Must be dry and oxygen-free. |
| Temperature | 100 °C | Typical temperature for these couplings. |
| Time | 12-24 hours | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Substrate Addition: Add this compound and 4-bromotoluene, followed by the anhydrous toluene via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Scientist's Notes:
-
Why XPhos? Ligands like XPhos are sterically demanding, which promotes the difficult reductive elimination step and prevents the formation of catalyst dimers, leading to higher activity.[6]
-
Why NaOt-Bu? This strong base is highly effective at deprotonating the amine without interfering with the catalyst or substrates in a destructive way. Weaker bases like carbonates are often insufficient for N-arylation of anilines.
-
Self-Validation: A successful reaction will show the consumption of starting materials and the appearance of a single major product spot/peak with a higher molecular weight. The purified product should yield clean ¹H NMR, ¹³C NMR, and mass spectrometry data consistent with the expected triarylamine structure.
Chapter 2: Intramolecular C-H Amination for Carbazole Synthesis
2-Aminobiphenyl scaffolds, such as this compound, are ideal precursors for the synthesis of carbazoles, a core motif in many natural products and pharmaceuticals. This is achieved through a palladium-catalyzed intramolecular C-H bond functionalization, a powerful and atom-economical strategy.[13][14]
Mechanistic Deep Dive: The C-H Activation Pathway
This transformation typically involves a Pd(II) catalyst and an oxidant. To facilitate the reaction, the aniline's amino group is often protected as an acetamide, which serves as a more effective directing group.[15]
-
Directed C-H Activation (Palladation): The amide oxygen coordinates to the Pd(II) center, directing the catalyst to activate a specific C-H bond on the adjacent (4-fluorophenyl) ring, forming a six-membered palladacycle intermediate.[15]
-
C-N Bond Formation (Reductive Elimination): The palladacycle then undergoes reductive elimination to form the new C-N bond, creating the carbazole ring system and generating a Pd(0) species.[16]
-
Catalyst Reoxidation: Since the reaction starts with Pd(II) and generates Pd(0), a stoichiometric oxidant is required to regenerate the active Pd(II) catalyst and complete the catalytic cycle. Common oxidants include Cu(OAc)₂ or O₂ (air).[13][15]
Visualization: C-H Activation for Carbazole Synthesis
Caption: Catalytic cycle for intramolecular C-H amination.
Experimental Protocol: Synthesis of a Fluorinated Carbazole
This protocol describes the cyclization of N-acetyl-2-(4-fluorophenyl)aniline.
| Parameter | Value/Reagent | Notes |
| Reactant | N-acetyl-2-(4-fluorophenyl)aniline (1.0 mmol) | Easily prepared from this compound and acetic anhydride. |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%) | A standard Pd(II) source. |
| Oxidant | Copper(II) Acetate (Cu(OAc)₂) (1.5 mmol) | Acts as the stoichiometric re-oxidant for Pd(0). |
| Base | Potassium Carbonate (K₂CO₃) (2.0 mmol) | Assists in the C-H activation step. |
| Solvent | Anhydrous DMF or Toluene (10 mL) | A high-boiling polar aprotic solvent is often used. |
| Atmosphere | Oxygen (O₂) or Air (balloon) | O₂ assists Cu(II) in the re-oxidation process. |
| Temperature | 110-130 °C | Higher temperatures are typically required for C-H activation. |
| Time | 12-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Setup: To a sealable reaction tube, add N-acetyl-2-(4-fluorophenyl)aniline, Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, and a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF.
-
Atmosphere: Purge the tube with oxygen or affix a balloon of air. Seal the tube tightly.
-
Reaction: Place the tube in a preheated oil bath at 120 °C and stir.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-acetyl-fluorocarbazole.
Causality and Scientist's Notes:
-
Why Acetyl Protection? The unprotected amine can coordinate too strongly to the palladium, inhibiting catalysis. The acetyl group acts as a transient directing group that facilitates the desired ortho-C-H activation.[13]
-
Role of Cu(OAc)₂/O₂: This oxidant system is crucial for turning over the catalyst. The Pd(0) generated after reductive elimination is re-oxidized to Pd(II) by Cu(II), and the resulting Cu(I) is then re-oxidized back to Cu(II) by oxygen, making the copper co-catalytic and oxygen the terminal oxidant.[15]
-
Self-Validation: A successful reaction is indicated by the formation of a new, more rigid carbazole structure, which can be confirmed by a distinct shift in NMR signals and a molecular weight consistent with a loss of two hydrogen atoms.
Chapter 3: C-C Bond Formation via Suzuki-Miyaura Coupling
While this compound itself is not a direct partner in Suzuki coupling, this reaction is fundamental to its synthesis or its further functionalization (if halogenated). The Suzuki reaction creates C-C bonds by coupling an organoboron species with an organohalide.[17][18]
Mechanistic Deep Dive: The Suzuki Cycle
The Suzuki-Miyaura coupling follows a catalytic cycle similar in principle to the Buchwald-Hartwig amination but is distinct in its transmetalation step.[17]
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-X bond of an aryl halide (e.g., 2-bromoaniline), forming a Pd(II) species.[19]
-
Transmetalation: This is the key step. A base (e.g., K₂CO₃, K₃PO₄) activates the organoboron compound (e.g., 4-fluorophenylboronic acid) to form a more nucleophilic borate species.[20] This species then transfers its organic group (the 4-fluorophenyl ring) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and the desired biphenyl product. This step regenerates the active Pd(0) catalyst.[21]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for synthesizing the title compound.
| Parameter | Value/Reagent | Notes |
| Reactants | 2-Bromoaniline (1.0 mmol), 4-Fluorophenylboronic acid (1.2 mmol) | The boronic acid is typically used in a slight excess. |
| Catalyst | Pd(PPh₃)₄ (0.03 mmol, 3 mol%) | A classic, reliable Pd(0) catalyst for Suzuki reactions. |
| Base | Aqueous Sodium Carbonate (Na₂CO₃) (2M solution, 2.0 mL) | An inexpensive and effective base. The aqueous phase is key. |
| Solvent | Toluene or Dioxane (5 mL) | A biphasic system is common and often beneficial. |
| Temperature | 90 °C | Sufficient to drive the reaction to completion. |
| Time | 4-12 hours | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, combine 2-bromoaniline, 4-fluorophenylboronic acid, and Pd(PPh₃)₄.
-
Solvent/Base Addition: Add the toluene, followed by the 2M aqueous Na₂CO₃ solution.
-
Inerting: Bubble argon or nitrogen through the mixture for 10-15 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring to ensure good mixing between the organic and aqueous phases.
-
Monitoring: Follow the reaction by TLC, observing the disappearance of the 2-bromoaniline spot.
-
Workup: After cooling, dilute the mixture with ethyl acetate. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.
Causality and Scientist's Notes:
-
Why a Biphasic System? The aqueous base activates the boronic acid, while the palladium catalyst and organic substrates reside primarily in the organic phase. Vigorous stirring is essential to create a large interfacial area where the transmetalation can occur.[18]
-
Why PPh₃ Ligand? While more advanced ligands exist, tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that is highly effective for many standard Suzuki couplings, especially with aryl bromides.
-
Self-Validation: The reaction is successful if the starting materials are consumed and a new product is formed with the combined mass of the two aryl fragments. Homocoupling of the boronic acid is a potential side reaction, but it can be minimized by thoroughly degassing the reaction mixture.[19]
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. escholarship.org [escholarship.org]
- 13. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbazole synthesis [organic-chemistry.org]
- 15. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 2-(4-Fluorophenyl)aniline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anti-inflammatory agents starting from 2-(4-Fluorophenyl)aniline. The strategic importance of the 2-aminobenzophenone scaffold, derivable from the title compound, is underscored as a key pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs). This guide details robust synthetic protocols, the rationale behind methodological choices, and assays for evaluating the anti-inflammatory potential of the synthesized compounds. By integrating established chemical principles with practical, field-proven insights, these notes aim to facilitate the discovery of next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for this compound in Anti-Inflammatory Drug Design
The biphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, this compound serves as a versatile precursor for the synthesis of 2-aminobenzophenone derivatives. This class of compounds is of significant interest due to its structural resemblance to established NSAIDs and its potential to interact with key inflammatory targets.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, making it a desirable feature in modern drug design.
The primary synthetic goal is the transformation of this compound into a variety of substituted 2-aminobenzophenone analogues. These analogues can then be further modified to explore structure-activity relationships (SAR) and optimize for potency and selectivity against inflammatory mediators.
Strategic Synthetic Pathways
The conversion of this compound to 2-aminobenzophenone derivatives can be achieved through several synthetic strategies. The choice of pathway often depends on the desired substitution patterns on the benzophenone core. Below, we outline two robust and widely applicable methods.
Pathway A: Acylation followed by Intramolecular Cyclization and Rearrangement
This classical approach involves the acylation of the aniline nitrogen, followed by a cyclization and rearrangement sequence to furnish the 2-aminobenzophenone core. This method is particularly useful for introducing a variety of acyl groups.
Pathway B: Palladium-Catalyzed Carbonylative Coupling
A more modern and efficient approach involves the direct palladium-catalyzed carbonylation of this compound with an appropriate aryl partner. This method offers high atom economy and functional group tolerance.
Detailed Experimental Protocols
Synthesis of 2-Amino-4'-fluorobenzophenone via Friedel-Crafts Acylation
This protocol details a common method for synthesizing the core scaffold.
Protocol 1: Synthesis of 2-Amino-4'-fluorobenzophenone
| Step | Procedure | Rationale & Key Insights |
| 1. Acylation | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (10 mmol) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath. | Anhydrous conditions are crucial to prevent quenching of the Lewis acid catalyst. |
| Slowly add aluminum chloride (12 mmol) portion-wise, maintaining the temperature below 5 °C. | Aluminum chloride is a strong Lewis acid that activates the acylating agent. Portion-wise addition controls the exothermic reaction. | |
| Add benzoyl chloride (11 mmol) dropwise over 15 minutes. | The benzoyl chloride is the acylating agent. | |
| Allow the reaction mixture to warm to room temperature and stir for 12 hours. | The extended reaction time ensures complete acylation. | |
| 2. Work-up | Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL). | Quenching with ice and acid hydrolyzes the aluminum complexes and protonates the amine, making it soluble in the aqueous layer for purification. |
| Stir vigorously for 30 minutes. | ||
| Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 25 mL). | ||
| Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate. | The bicarbonate wash neutralizes any remaining acid. | |
| 3. Purification | Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-4'-fluorobenzophenone. | Column chromatography is essential for isolating the pure product from side products and unreacted starting materials. |
Characterization Data (Expected):
-
Appearance: Pale yellow solid.
-
¹H NMR (CDCl₃, 500 MHz): δ 7.67–7.69 (m, 2H), 7.42 (d, J = 8.1 Hz, 1H), 7.29–7.32 (m, 1H), 7.14 (t, J = 8.7 Hz, 2H), 6.75 (d, J = 8.3 Hz, 1H), 6.62 (t, J = 7.6 Hz, 1H), 6.03 (s, 2H).[2]
-
¹³C NMR (CDCl₃, 125 MHz): δ 197.5, 165.5, 163.5, 150.8, 136.1, 134.3, 134.2, 31.7, 131.6, 118.1, 117.1, 115.6, 115.3, 115.1.[2]
Synthesis of Novel Derivatives
From the 2-amino-4'-fluorobenzophenone core, a library of novel anti-inflammatory agents can be synthesized. A common strategy is the introduction of various pharmacophores at the amino group.
Synthesis of N-Substituted Derivatives via Ullmann Condensation
The Ullmann condensation is a reliable method for forming C-N bonds.[3][4]
Protocol 2: General Procedure for N-Arylation
| Step | Procedure | Rationale & Key Insights |
| 1. Reaction Setup | In a sealable reaction tube, combine 2-amino-4'-fluorobenzophenone (1 mmol), the desired aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2 mmol). | L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction. Potassium carbonate is the base. |
| Add dimethyl sulfoxide (DMSO, 3 mL) as the solvent. | DMSO is a polar aprotic solvent suitable for Ullmann reactions. | |
| 2. Reaction | Seal the tube and heat the mixture at 110 °C for 24 hours. | Elevated temperatures are typically required for Ullmann condensations. |
| 3. Work-up | Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. | Celite filtration removes the insoluble copper salts and base. |
| Wash the filtrate with water (3 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate. | ||
| 4. Purification | Concentrate the organic phase under reduced pressure and purify the residue by column chromatography (silica gel, appropriate eluent system) to yield the N-arylated product. |
Evaluation of Anti-Inflammatory Activity
The synthesized compounds should be screened for their anti-inflammatory properties using a combination of in vitro and in vivo assays.
In Vitro Assays
5.1.1. Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of many NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis.[5]
Protocol 3: COX Inhibition Assay
| Step | Procedure | Rationale & Key Insights |
| 1. Assay Principle | Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical). This assay measures the peroxidase activity of COX. | This colorimetric assay is a rapid and reliable method for determining COX inhibition. |
| 2. Procedure | Follow the manufacturer's instructions. Briefly, incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations. | A dose-response curve is necessary to determine the IC₅₀ value. |
| Initiate the reaction by adding arachidonic acid. | Arachidonic acid is the natural substrate for COX enzymes. | |
| Measure the absorbance at the specified wavelength to determine the extent of inhibition. | ||
| 3. Data Analysis | Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity). | Lower IC₅₀ values indicate greater potency. Comparing IC₅₀ values for COX-1 and COX-2 provides the selectivity index. |
5.1.2. Inhibition of Nitric Oxide (NO) Production in Macrophages
During inflammation, large amounts of nitric oxide are produced by inducible nitric oxide synthase (iNOS).[6] Inhibition of NO production is a key indicator of anti-inflammatory activity.[6][7]
Protocol 4: Nitric Oxide Assay in LPS-Stimulated RAW 264.7 Macrophages
| Step | Procedure | Rationale & Key Insights |
| 1. Cell Culture | Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate. | RAW 264.7 cells are a well-established model for studying inflammation. |
| 2. Treatment | Pre-treat the cells with various concentrations of the test compounds for 1 hour. | |
| Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[8] | LPS is a potent inducer of the inflammatory response in macrophages. | |
| 3. Measurement | Measure the nitrite concentration in the culture supernatant using the Griess reagent. | Nitrite is a stable end-product of NO, and its concentration is a reliable measure of NO production. |
| 4. Data Analysis | Compare the nitrite levels in treated cells to those in LPS-stimulated control cells to determine the percentage of inhibition. |
In Vivo Assays
Promising compounds from in vitro screens should be further evaluated in animal models of inflammation.[9]
5.2.1. Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for acute inflammation.[10][11]
Protocol 5: Carrageenan-Induced Paw Edema
| Step | Procedure | Rationale & Key Insights |
| 1. Animal Model | Use male Wistar rats (150-200 g). | |
| 2. Dosing | Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally 1 hour before inducing inflammation. | |
| 3. Induction | Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. | Carrageenan is a phlogistic agent that induces a localized inflammatory response. |
| 4. Measurement | Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. | The increase in paw volume is a measure of edema. |
| 5. Data Analysis | Calculate the percentage of inhibition of edema for the treated groups compared to the control group. | Significant reduction in paw edema indicates anti-inflammatory activity. |
Visualization of Workflows
Synthetic Workflow
Caption: General synthetic workflow for novel anti-inflammatory agents.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized compounds.
Concluding Remarks
The protocols and strategies outlined in this application note provide a solid foundation for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound. By systematically applying these methods, researchers can efficiently explore the chemical space around the 2-aminobenzophenone scaffold and identify promising lead compounds for further development. Adherence to rigorous experimental design and data analysis is paramount for the successful discovery of new therapeutics to address the significant unmet medical need in the treatment of inflammatory diseases.
References
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. journalajrb.com [journalajrb.com]
- 8. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
- 11. pharmaron.com [pharmaron.com]
Application Notes and Protocols: 2-(4-Fluorophenyl)aniline as an Intermediate for Agrochemical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Fluorophenyl)aniline as a pivotal intermediate in the synthesis of modern agrochemicals. We delve into the synthetic pathways to produce this key biphenylamine, detail its application in the synthesis of the widely used fungicide Boscalid, and provide robust, step-by-step laboratory protocols. The inclusion of a fluorine atom in the molecular scaffold of active agrochemical ingredients is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance. This compound serves as a critical building block for introducing the 4-fluorophenyl motif, which is a key structural feature in a number of successful commercial fungicides and herbicides.
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals
The strategic incorporation of fluorine into the molecular structure of agrochemicals is a proven method for enhancing their biological activity and environmental persistence. The unique electronic properties of the fluorine atom can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. This compound is a prime example of a fluorinated intermediate that has found significant utility in the synthesis of high-performance agrochemicals. Its biphenylamine core structure is a key pharmacophore in a variety of bioactive compounds, and the presence of the 4-fluorophenyl group further enhances its desirability as a synthetic precursor.
This guide will focus on the practical aspects of working with this compound, from its synthesis to its application in the preparation of a commercially relevant fungicide. The protocols provided are designed to be both informative for experienced researchers and accessible to those new to the field of agrochemical synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for safe handling and successful reaction design.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀FN | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | Off-white to light brown solid | |
| Melting Point | 68-72 °C | |
| Boiling Point | ~320 °C at 760 mmHg | |
| Solubility | Soluble in most organic solvents (e.g., Toluene, THF, Dichloromethane). Insoluble in water. |
Safety and Handling Precautions:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound: A Practical Guide
The synthesis of this compound can be achieved through several cross-coupling strategies. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and versatile methods for the formation of the key carbon-carbon or carbon-nitrogen bond in the biphenylamine scaffold.
Synthetic Strategy Overview: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(4-Fluorophenyl)aniline Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic transformation. The synthesis of this compound, a key intermediate in many pharmaceutical compounds, is typically achieved via a Buchwald-Hartwig amination reaction. While powerful, this palladium-catalyzed cross-coupling reaction can be sensitive to various parameters.[1][2] This resource provides practical, experience-driven advice to help you navigate the common challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when setting up the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, this would typically involve the reaction of 2-bromoaniline or 2-chloroaniline with a 4-fluorophenylboronic acid derivative (in a Suzuki-Miyaura coupling variant) or more directly, coupling 1-bromo-2-nitrobenzene with 4-fluoroaniline followed by reduction, or coupling 2-haloaniline with a 4-fluorophenyl halide. A more direct Buchwald-Hartwig approach would couple 2-bromoaniline with 4-fluorophenylamine, though this can be challenging due to the potential for self-coupling and other side reactions. A common strategy is to couple 2-haloaniline with a protected 4-fluoroaniline or vice-versa.
Q2: Which palladium precursor is best to start with?
A2: Several Pd(0) and Pd(II) precursors can be effective. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most commonly used.[3] Pd(OAc)₂ is often preferred due to its air stability and lower cost. It is reduced in situ to the active Pd(0) species by the phosphine ligand or other reagents in the reaction mixture.[4] For more challenging couplings, pre-formed Pd(0) catalysts complexed with a ligand can also be used.
Q3: How critical is the choice of ligand?
A3: The ligand is arguably the most critical component for a successful Buchwald-Hartwig amination.[1][5] It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For the synthesis of this compound, sterically hindered and electron-rich phosphine ligands are generally preferred. These include biaryl phosphine ligands like XPhos, SPhos, and DavePhos, which have shown broad applicability and high catalytic activity.[6]
Q4: What is the role of the base, and which one should I choose?
A4: The base is essential for deprotonating the amine nucleophile (or the palladium-amine complex) to generate the active amide species for the coupling reaction.[7][8][9] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used in some cases, particularly with more reactive aryl halides, but may lead to slower reaction rates.[4][10]
Q5: Are there any specific safety precautions I should be aware of?
A5: Yes. Many phosphine ligands are air-sensitive and can be pyrophoric, especially lower molecular weight alkylphosphines.[10] It is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen). Palladium catalysts are heavy metals and should be handled with appropriate personal protective equipment. Solvents like dioxane and toluene have their own specific hazards and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Materials
This is one of the most frequent issues. A systematic approach is necessary to identify the root cause.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: The palladium precursor may be old or improperly stored. The active Pd(0) species may not have formed correctly.
-
Solution: Use a fresh bottle of the palladium precursor. If using Pd(OAc)₂, ensure your phosphine ligand is of high purity to facilitate the in-situ reduction. Consider using a pre-formed Pd(0) catalyst.
-
-
Inappropriate Ligand Choice:
-
Diagnosis: The chosen ligand may not be suitable for the specific substrates.
-
Solution: Screen a panel of ligands. For the coupling of an aniline derivative, bulky biaryl phosphine ligands are a good starting point. Refer to the table below for some recommended options.
-
-
Insufficiently Strong Base:
-
Diagnosis: The pKa of the amine might be too low for the chosen base to deprotonate it effectively.
-
Solution: Switch to a stronger base. If you are using Cs₂CO₃ or K₃PO₄, try NaOtBu or KOtBu.
-
-
Oxygen Contamination:
-
Diagnosis: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also degrade the phosphine ligands.
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen). Use properly degassed solvents.
-
-
Low Reaction Temperature:
-
Diagnosis: The activation energy for the oxidative addition step may not be reached.
-
Solution: Increase the reaction temperature in increments of 10-20 °C. Common solvents like toluene and dioxane allow for a wide range of temperatures.[11]
-
Experimental Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Side Product Formation
The formation of byproducts can complicate purification and reduce the yield of the desired this compound.
Common Side Products and Their Mitigation:
-
Hydrodehalogenation of the Aryl Halide:
-
Description: The starting aryl halide is converted to the corresponding arene (e.g., 2-bromoaniline becomes aniline).
-
Cause: This can occur via a β-hydride elimination from the palladium-amide intermediate.[1]
-
Mitigation:
-
Use a bulkier ligand: Sterically hindered ligands can disfavor the conformation required for β-hydride elimination.
-
Lower the reaction temperature: This can sometimes reduce the rate of this side reaction relative to the desired reductive elimination.
-
Ensure anhydrous conditions: Water can be a proton source for this side reaction.
-
-
-
Formation of Diarylamine:
-
Description: The product aniline reacts with another molecule of the aryl halide.
-
Cause: The product amine can be more nucleophilic than the starting amine.
-
Mitigation:
-
Use a slight excess of the starting amine: This can outcompete the product for reaction with the aryl halide.
-
Lower the catalyst loading: High catalyst concentrations can sometimes promote this side reaction.
-
Monitor the reaction closely: Stop the reaction once the starting aryl halide is consumed to prevent over-arylation.
-
-
-
Homocoupling of the Aryl Halide:
-
Description: Two molecules of the aryl halide couple to form a biaryl species.
-
Cause: This can be promoted by certain catalyst systems and reaction conditions.
-
Mitigation:
-
Use a well-defined Pd(0) precatalyst: This can sometimes reduce the incidence of side reactions compared to in-situ generated catalysts.
-
Optimize the ligand-to-metal ratio: A slight excess of ligand can sometimes suppress homocoupling.
-
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Purification Strategies:
-
Removal of Palladium Residues:
-
Problem: Residual palladium can contaminate the final product.
-
Solution:
-
Filtration through Celite® or silica gel: This is a common first step to remove the bulk of the palladium catalyst.
-
Aqueous workup with a chelating agent: Washing the organic layer with a dilute aqueous solution of thiourea or sodium sulfide can help to scavenge dissolved palladium.
-
Charcoal treatment: Activated carbon can be effective at adsorbing residual palladium.
-
-
-
Separation from Unreacted Starting Materials and Side Products:
-
Problem: Similar polarities of the product and impurities can make chromatographic separation difficult.
-
Solution:
-
Acid-base extraction: As an amine, the product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
-
Optimization of Reaction Parameters
For researchers aiming to move from a successful small-scale reaction to a more optimized and scalable process, the following parameters should be systematically investigated.
Catalyst and Ligand Screening
The choice of catalyst and ligand is paramount for achieving high yields and catalyst turnover numbers.
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ | XPhos | 1-2 | Highly active for a broad range of substrates, including aryl chlorides.[3] |
| Pd₂(dba)₃ | SPhos | 1-2 | Excellent for sterically hindered anilines. |
| Pd(OAc)₂ | DavePhos | 1-2 | Good general-purpose ligand, often effective for electron-rich and electron-poor substrates.[6] |
| Pd(OAc)₂ | BINAP | 1-2 | A bidentate ligand, can be effective for primary amines.[1] |
Solvent and Base Selection
The solvent and base play a crucial role in the reaction kinetics and the solubility of the various species in the catalytic cycle.[12][13][14][15]
| Solvent | Base | Temperature Range (°C) | Comments |
| Toluene | NaOtBu | 80-110 | A common and effective combination. The insolubility of sodium salts can sometimes drive the reaction forward.[16] |
| 1,4-Dioxane | KOtBu | 80-100 | Another widely used system. Dioxane's coordinating ability can influence the catalytic cycle.[11] |
| tert-Amyl alcohol | K₃PO₄ | 100-120 | Can be a good choice for less reactive substrates, as the alcohol can participate in the catalytic cycle. |
| DMF | Cs₂CO₃ | 100-150 | A polar aprotic solvent that can be useful in some cases, but may lead to side reactions at high temperatures.[7][8][9] |
General Experimental Protocol
This protocol serves as a starting point for the synthesis of this compound. Optimization will likely be required based on your specific substrates and equipment.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the phosphine ligand (e.g., XPhos, 1.2 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add the aryl halide (e.g., 2-bromoaniline, 1.0 equivalent) and the amine (e.g., 4-fluoroaniline, 1.2 equivalents) to the flask, followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pure.york.ac.uk [pure.york.ac.uk]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Purification techniques for high-purity 2-(4-Fluorophenyl)aniline
Welcome to the technical support center for the purification of 2-(4-Fluorophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who require this compound in high-purity form for their work. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our methodologies are grounded in established chemical principles to ensure you can confidently troubleshoot and optimize your purification protocols.
Part 1: Understanding the Compound and Common Impurities
Before diving into purification techniques, it's crucial to understand the potential impurities you might encounter. The synthesis of this compound, often achieved through cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation, can introduce specific process-related impurities.[1][2]
Frequently Asked Questions: Starting Material & Impurity Profile
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route.
-
Unreacted Starting Materials: Residual aniline, 1-bromo-4-fluorobenzene, or 1-chloro-4-fluorobenzene are common.
-
Catalyst Residues: If using a palladium-catalyzed reaction like the Buchwald-Hartwig amination, residual palladium and phosphine ligands (e.g., XPhos, SPhos) may be present.[3][4] For Ullmann-type reactions, copper residues are a concern.[1][5]
-
Side-Reaction Products: Homocoupling of the aryl halide can produce 4,4'-difluorobiphenyl. Over-arylation can also lead to triarylamine byproducts.
-
Solvent Residues: High-boiling point solvents used in the synthesis, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), can be difficult to remove.[1][6]
Q2: My crude material is a dark oil or a discolored solid. What causes this and how can I fix it?
A2: Dark coloration is typically due to trace metallic catalyst residues (palladium or copper) and the formation of oxidized, polymeric aniline species. These impurities are often highly colored. The first purification step, such as a filtration through a pad of silica gel or Celite®, can often remove a significant portion of these baseline impurities before proceeding to more rigorous techniques like recrystallization or column chromatography. For persistent color, treatment with activated carbon during recrystallization can be effective.
Part 2: Purification Technique 1: Recrystallization
Recrystallization is a powerful, cost-effective method for purifying solid compounds.[7] It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[7]
Frequently Asked Questions: Recrystallization
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[7] For fluorinated anilines, alcohols like ethanol or isopropanol, or a mixed solvent system, are excellent starting points.[7] Toluene may also be a viable option.[8] A systematic approach is best: test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find the optimal system.
Q2: I've dissolved my compound in hot solvent, but it "oils out" instead of forming crystals upon cooling. What's wrong?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the cooling rate is too fast.
-
Solution 1: Slow Down Cooling. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling favors oil formation over orderly crystal growth.[7]
-
Solution 2: Add More Solvent. The concentration of the solute may be too high. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent before attempting to cool again.
-
Solution 3: Use a Seed Crystal. If you have a small amount of pure product, adding a single seed crystal to the cooled, supersaturated solution can induce crystallization.[7]
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low yield is often a result of using too much solvent or premature crystallization.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] Adding excess solvent will keep more of your product dissolved at cold temperatures, reducing recovery.
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.
Protocol 1: Recrystallization of this compound from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for an additional 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until a slight, persistent turbidity (cloudiness) is observed. Add a few drops of hot ethanol to redissolve the turbidity, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Purity can be checked by melting point analysis and TLC.
Part 3: Purification Technique 2: Silica Gel Column Chromatography
For impurities that are structurally similar to the product, column chromatography offers a higher degree of separation.[7] This technique is particularly useful when recrystallization fails to achieve the desired purity.
Frequently Asked Questions: Column Chromatography
Q1: My compound is streaking/tailing on the TLC plate and the column. How do I get sharp bands?
A1: Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[9] To mitigate this, add a small amount of a basic modifier to your mobile phase.[9] Typically, adding 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate eluent system will neutralize these acidic sites and result in much sharper, more symmetrical peaks.[9]
Q2: What is a good starting mobile phase for purifying this compound on silica gel?
A2: A good starting point is a mixture of a non-polar solvent like hexane (or heptane) and a more polar solvent like ethyl acetate.[9] Use thin-layer chromatography (TLC) to determine the optimal ratio. A solvent system that gives your product an Rf value of 0.2-0.4 is generally ideal for column separation.[9] A common starting ratio to test is 9:1 hexane:ethyl acetate.
Q3: How do I know which fractions contain my pure product?
A3: Collect the eluent in a series of separate test tubes or flasks. Spot each fraction (or every few fractions) on a TLC plate alongside your crude starting material and a pure reference standard (if available). Combine the fractions that show a single, clean spot corresponding to your product.
Data Presentation: TLC Solvent Systems
| Solvent System (Hexane:Ethyl Acetate + 1% TEA) | Typical Rf of Product | Typical Rf of Impurities | Notes |
| 95:5 | ~0.15 | Varies | Good for separating from very non-polar impurities. |
| 90:10 | ~0.30 | Varies | Often a good starting point for column elution.[9] |
| 80:20 | ~0.50 | Varies | May be too high for good separation; impurities might co-elute. |
Visualization: Troubleshooting Workflow for Column Chromatography
Below is a logical workflow to diagnose and solve common issues during the column chromatography of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. byjus.com [byjus.com]
- 6. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Buy this compound | 321-63-1 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preventing homocoupling in 2-(4-Fluorophenyl)aniline cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-(4-Fluorophenyl)aniline via palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own laboratory.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound, a key structural motif in many pharmaceutical agents and advanced materials, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two primary strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While both are powerful methods, each presents a unique set of challenges, with the formation of homocoupled byproducts being a frequent and frustrating issue. This guide is designed to help you diagnose and resolve these issues, leading to higher yields and purities of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my cross-coupling reaction?
A1: Homocoupling is a significant side reaction where two identical molecules couple together instead of the desired cross-coupling between two different reactants.[1] In the context of synthesizing this compound, this can manifest as the formation of 4,4'-difluorobiphenyl (from the Suzuki reaction) or biphenyl-2,2'-diamine (from the Buchwald-Hartwig reaction). This unwanted reaction consumes your starting materials, reduces the yield of your desired product, and complicates purification due to the structural similarity of the byproduct to the starting materials and product.
Q2: I'm seeing a significant amount of homocoupling. What is the most likely culprit?
A2: The most common causes of homocoupling are the presence of oxygen in your reaction mixture and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the dimerization of your organoboron reagent (in Suzuki coupling) or potentially other organometallic intermediates.[1] When using a Pd(II) source like Pd(OAc)₂, its reduction to the catalytically active Pd(0) can be mediated by the homocoupling of two molecules of the organoboron reagent.[1]
Q3: Should I use Suzuki-Miyaura or Buchwald-Hartwig to synthesize this compound?
A3: Both methods are viable. The Suzuki-Miyaura reaction, coupling an aniline derivative (e.g., 2-bromoaniline or 2-amino-phenylboronic acid) with a fluorophenyl derivative (e.g., 4-fluorophenylboronic acid or 1-bromo-4-fluorobenzene), is a robust C-C bond-forming reaction. The Buchwald-Hartwig amination provides a direct C-N bond formation by coupling an aniline with an aryl halide (e.g., 2-bromoaniline with 4-fluorobromobenzene is not a direct route, but rather coupling aniline with 2-bromo-4'-fluorobiphenyl would be). For the direct coupling of 2-haloaniline with a fluorophenyl nucleophile or vice versa, Suzuki is more direct. However, if you are starting with different precursors, Buchwald-Hartwig can be a powerful alternative. The choice often depends on the availability and stability of the starting materials, as well as the specific functional groups present in more complex substrates.
Q4: Can the choice of ligand really make a difference in preventing homocoupling?
A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often employed to accelerate the desired cross-coupling pathway.[1] These ligands promote the rate-determining oxidative addition step and facilitate the final reductive elimination to form the product, thereby outcompeting the side reactions that lead to homocoupling.[1]
Troubleshooting Guide: A Tale of Two Couplings
This section provides a comparative troubleshooting guide for the Suzuki-Miyaura and Buchwald-Hartwig reactions in the context of synthesizing this compound.
Scenario 1: High Levels of Homocoupled Byproduct in Suzuki-Miyaura Coupling
You are attempting the Suzuki-Miyaura coupling of 2-bromoaniline with 4-fluorophenylboronic acid and your analysis (GC-MS, LC-MS, or NMR) shows a significant peak corresponding to 4,4'-difluorobiphenyl.
Troubleshooting Decision Tree for Suzuki Homocoupling
Troubleshooting Decision Tree for Suzuki Homocoupling.
| Issue | Potential Cause & Explanation | Recommended Solution & Scientific Rationale |
| High levels of 4,4'-difluorobiphenyl | Oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[1] | Rigorous Deoxygenation: Sparge your solvent and reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes before adding the palladium catalyst. For highly sensitive reactions, the freeze-pump-thaw technique is even more effective at removing dissolved oxygen.[1] |
| Use of a Pd(II) precatalyst. The in-situ reduction of Pd(II) to the catalytically active Pd(0) can be partially mediated by the boronic acid, leading to homocoupling. | Use a Pd(0) Source or Pre-catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst (e.g., XPhos Pd G3). Alternatively, if using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction without consuming the boronic acid. | |
| Suboptimal ligand choice. Less bulky or electron-poor ligands may not sufficiently accelerate the desired cross-coupling pathway, allowing the homocoupling side reaction to become more prominent. | Employ Bulky, Electron-Rich Ligands: Switch to ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands promote the rate-determining oxidative addition and subsequent reductive elimination steps of the desired Suzuki cycle, outcompeting the homocoupling pathway.[1] | |
| Low yield of this compound and significant starting material remaining | Protodeboronation of 4-fluorophenylboronic acid. This is the hydrolysis of the boronic acid to the corresponding arene (fluorobenzene), which is a common side reaction, especially in the presence of water and at elevated temperatures. | Use Anhydrous Conditions: Use anhydrous solvents and ensure your base is dry. You can also consider using a more stable boronic ester, such as a pinacol or MIDA ester, which are less prone to protodeboronation.[2] |
| Poorly soluble base. If the base is not sufficiently soluble in the reaction medium, it cannot effectively activate the boronic acid for transmetalation. | Screen Bases and Solvents: Experiment with different bases such as K₃PO₄ or Cs₂CO₃, which have good solubility in common Suzuki reaction solvents like dioxane/water or toluene. Ensure vigorous stirring to maximize contact between all reaction components. |
Scenario 2: Low Yield and/or Side Products in Buchwald-Hartwig Amination
You are attempting the Buchwald-Hartwig amination to form this compound and are observing low conversion of starting materials or the formation of undesired byproducts.
Troubleshooting Decision Tree for Buchwald-Hartwig Side Reactions
Troubleshooting Decision Tree for Buchwald-Hartwig Side Reactions.
| Issue | Potential Cause & Explanation | Recommended Solution & Scientific Rationale |
| Low conversion of starting materials | Inactive catalyst. The active Pd(0) species may not be forming efficiently, or the catalyst may be decomposing. | Use a Pre-catalyst: Employ a well-defined pre-catalyst (e.g., a palladacycle) to ensure the clean and efficient generation of the active catalytic species. Ensure all reagents and solvents are pure and the reaction is performed under a strict inert atmosphere. |
| Inappropriate base. The base may not be strong enough to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle. | Base Selection: For the coupling of anilines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required. However, the choice of base is highly dependent on the specific substrates and ligands, so screening may be necessary. | |
| Formation of hydrodehalogenated arene | Competing reduction pathway. A side reaction can occur where the aryl halide is reduced to the corresponding arene. This can be promoted by certain ligands and reaction conditions. | Ligand Optimization: The choice of ligand is critical to suppress this side reaction. Bulky biarylphosphine ligands are generally effective at promoting the desired C-N bond formation. |
| Formation of β-hydride elimination products | β-hydride elimination from the amido-palladium intermediate. This is an unproductive side reaction that competes with the desired reductive elimination, leading to the formation of an imine and a reduced arene. | Use Bulky Ligands: Employ sterically hindered ligands that favor the reductive elimination pathway over β-hydride elimination. The bulky nature of the ligand can create a steric barrier that disfavors the conformation required for β-hydride elimination. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromoaniline and 4-Fluorophenylboronic Acid
Catalytic Cycle of the Suzuki-Miyaura Reaction
Catalytic cycle of the Suzuki-Miyaura reaction, highlighting the homocoupling side reaction.
Materials:
-
2-Bromoaniline (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Representative Protocol for Buchwald-Hartwig Amination
Catalytic Cycle of the Buchwald-Hartwig Amination
Catalytic cycle of the Buchwald-Hartwig amination, showing the competing β-hydride elimination pathway.
Materials:
-
Aryl halide (e.g., 2-bromo-4'-fluorobiphenyl) (1.0 mmol, 1.0 equiv)
-
Amine (e.g., aniline) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl halide and anhydrous toluene.
-
Add the amine and seal the vial with a screw cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Overcoming Catalyst Deactivation in Reactions Involving 2-(4-Fluorophenyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in cross-coupling reactions involving 2-(4-Fluorophenyl)aniline. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Part 1: Understanding the Challenge: Why Catalyst Deactivation Occurs
Catalyst deactivation is a frequent impediment in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, leading to sluggish or incomplete conversions.[1][2] With a substrate like this compound, specific structural and electronic factors can exacerbate this issue. This guide will walk you through diagnosing and mitigating these problems.
Q1: My Buchwald-Hartwig amination with this compound has stalled. What are the likely causes of catalyst deactivation?
A1: Several factors can contribute to the deactivation of your palladium catalyst. The most common culprits include:
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black.[1][3] This is often a result of high temperatures, extended reaction times, or an inadequate ligand-to-metal ratio.
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the active catalyst, are susceptible to oxidation or other decomposition pathways, diminishing their effectiveness.[4][5]
-
Product Inhibition: The product of the reaction can sometimes coordinate to the palladium center, effectively poisoning the catalyst and preventing further turnover.[6]
-
Impurities: Trace impurities in your reagents or solvents, such as sulfur compounds or water, can act as potent catalyst poisons.[7][8][9][10]
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, its incomplete reduction to the active Pd(0) state will naturally lead to lower-than-expected activity.[4]
Part 2: Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing the root cause of catalyst deactivation based on observable symptoms in your reaction.
Symptom 1: Formation of a Black Precipitate (Palladium Black)
Q2: I'm observing a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is a tell-tale sign of palladium agglomeration, where the catalytically active Pd(0) nanoparticles clump together to form inactive bulk palladium metal.[1][3]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Ligand Concentration | Insufficient ligand fails to stabilize the Pd(0) species, leading to aggregation. | Increase the ligand-to-palladium ratio. A ratio of 1.5:1 to 2:1 is a good starting point. |
| High Reaction Temperature | Elevated temperatures can accelerate both the desired reaction and the rate of catalyst decomposition. | Optimize the reaction temperature. Run a temperature screen to find the lowest effective temperature. |
| Prolonged Reaction Time | The longer the catalyst is exposed to reaction conditions, the greater the chance of deactivation. | Monitor the reaction progress by TLC or GC/LC-MS and work up the reaction promptly upon completion. |
Experimental Protocol: Optimizing Ligand-to-Metal Ratio
-
Set up a series of parallel reactions with varying ligand-to-palladium ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1).
-
Use a consistent catalyst loading (e.g., 1 mol % Pd) and reaction temperature.
-
Monitor each reaction for the formation of palladium black and reaction conversion over time.
-
Identify the ratio that provides the best balance of high conversion and minimal precipitate formation.
Symptom 2: Reaction Stalls Before Completion
Q3: My reaction starts well but then stalls at intermediate conversion. What's happening?
A3: Reaction stalling is a classic indicator of catalyst deactivation during the reaction.[9] This can be due to poisoning, ligand degradation, or product inhibition.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for a stalled reaction.
In-depth Analysis:
-
Reagent Purity: this compound and the coupling partner should be of high purity. Impurities, even at trace levels, can poison the catalyst.[7][8][9][10] Consider purifying starting materials via recrystallization or column chromatography. Ensure solvents are anhydrous and degassed.
-
Ligand Choice: The stability and efficacy of the catalyst are highly dependent on the supporting ligand.[11][12] For C-N bond formation, bulky, electron-rich phosphine ligands like those developed by Buchwald and Hartwig are often superior.[12][13] If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized one.
-
Product Inhibition: If the product is suspected of inhibiting the catalyst, running the reaction at a lower concentration can sometimes mitigate this effect.
Part 3: Proactive Strategies for Preventing Deactivation
The best approach to catalyst deactivation is prevention. This section outlines key considerations for designing robust reaction protocols.
Q4: How can I design my experiment from the outset to minimize catalyst deactivation?
A4: A well-designed experiment can significantly reduce the likelihood of catalyst deactivation.
Key Experimental Parameters:
| Parameter | Recommendation & Rationale |
| Catalyst & Ligand Selection | For Buchwald-Hartwig amination of this compound, consider using a pre-formed Pd(II) pre-catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).[14][15] These ligands promote the formation of monoligated Pd(0) species, which are often the most active catalysts.[16][17] |
| Base Selection | The choice of base is critical. Strong bases like NaOt-Bu or KOt-Bu are commonly used, but weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and may be milder on sensitive functional groups.[14][15][18] The base also plays a role in the rate-determining equilibria of the catalytic cycle.[1] |
| Solvent Choice | Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure they are thoroughly degassed to remove oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst. |
| Reaction Temperature | As a general rule, use the lowest temperature that provides a reasonable reaction rate. Microwave irradiation can sometimes allow for lower temperatures and shorter reaction times, reducing the risk of thermal degradation.[14] |
Catalytic Cycle and Deactivation Pathways:
Figure 2. Simplified catalytic cycle for Buchwald-Hartwig amination and common deactivation pathways.
Part 4: Analytical Techniques for Investigating Deactivation
When troubleshooting proves difficult, advanced analytical techniques can provide valuable insights into the state of your catalyst.
Q5: What analytical methods can I use to confirm catalyst deactivation and identify the cause?
A5: A combination of spectroscopic and microscopic techniques can be employed to characterize a deactivated catalyst.
Recommended Analytical Techniques:
| Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Can determine the oxidation state of palladium on the surface of a heterogeneous catalyst and detect the presence of poisons.[7][19] |
| Inductively Coupled Plasma (ICP) Analysis | Can quantify the amount of palladium that has leached into the solution or remains on a solid support.[20] |
| Transmission Electron Microscopy (TEM) | Allows for the direct visualization of palladium nanoparticles, revealing their size, morphology, and extent of aggregation.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ³¹P NMR can be used to monitor the integrity of phosphine ligands and identify degradation products. |
| BET Surface Area Analysis | Measures the active surface area of a heterogeneous catalyst, which can decrease due to sintering or fouling.[19] |
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. research.rug.nl [research.rug.nl]
- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 20. alfachemic.com [alfachemic.com]
- 21. 2024.sci-hub.st [2024.sci-hub.st]
Validation & Comparative
A Senior Scientist's Guide to the Definitive Structural Elucidation of 2-(4-Fluorophenyl)aniline using ¹H and ¹³C NMR Spectroscopy
<
The Challenge: Unambiguous Isomer Identification in Drug Development
In the synthesis of novel chemical entities, particularly within drug development, the unambiguous determination of molecular structure is paramount. Isomeric impurities can have vastly different pharmacological and toxicological profiles, making their identification and control a critical quality attribute. The compound 2-(4-Fluorophenyl)aniline, a substituted biaryl amine, serves as an excellent model for discussing the analytical challenges posed by similar structures. While techniques like mass spectrometry can confirm the molecular weight (187.08 g/mol ) and infrared spectroscopy can identify functional groups (N-H, C-F), only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed connectivity information required for definitive isomer assignment. This guide offers an in-depth, field-proven approach to interpreting the ¹H and ¹³C NMR spectra of this compound.
Decoding the Proton Spectrum (¹H NMR): A Tale of Two Rings
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is logically divided into the signals from the aniline ring, the fluorophenyl ring, and the amine protons.
Molecular Structure and Numbering Scheme
For clarity, the following numbering scheme is used throughout this guide:
Caption: Structure of this compound with atom numbering.
2.1. The Fluorophenyl Ring: A Classic AA'BB' System
The protons on the 4-fluorophenyl ring (H2', H3', H5', H6') present a classic second-order splitting pattern known as an AA'BB' system.[1][2] This complexity arises because H2' and H6' are chemically equivalent but magnetically non-equivalent; the same applies to H3' and H5'. Magnetic non-equivalence occurs because the coupling of H2' to H3' (a vicinal, ³JHH coupling) is different from its coupling to H5' (a para, ⁵JHH coupling).
-
H3'/H5' Protons: These protons are ortho to the fluorine atom. They typically appear as a complex multiplet, often resembling a triplet, around 7.10-7.20 ppm . The fluorine atom exerts a significant influence, causing splitting via a three-bond coupling (³JHF).
-
H2'/H6' Protons: These protons are meta to the fluorine atom and ortho to the biaryl linkage. They are also observed as a multiplet, generally further downfield than H3'/H5', in the region of 7.35-7.45 ppm .
The key takeaway for the researcher is that a simple doublet of doublets is not expected for this ring. The complex, pseudo-symmetrical pattern is a strong indicator of a 1,4-disubstituted phenyl ring where the two substituents are electronically different.[3]
2.2. The Aniline Ring: A Complex ABCD System
The four protons on the aniline ring (H3, H4, H5, H6) constitute a more straightforward, albeit still coupled, ABCD spin system. Their chemical shifts are influenced by the electron-donating amino group (-NH₂) and the bulky, slightly electron-withdrawing fluorophenyl group.
-
H6: This proton is ortho to the amino group and is typically the most shielded, appearing around 6.75-6.85 ppm as a doublet of doublets.
-
H4 & H5: These protons are further from the substituents and resonate in the middle of the aromatic region for this ring, typically between 7.15-7.30 ppm . Their signals often overlap, presenting as a complex multiplet.
-
H3: This proton is ortho to the bulky fluorophenyl group and experiences steric deshielding, causing it to appear further downfield, often around 7.30-7.40 ppm as a doublet of doublets.
2.3. The Amine Protons (-NH₂)
The two protons of the primary amine typically appear as a broad singlet around 3.7-4.1 ppm . The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent (e.g., CDCl₃). This peak's position is highly dependent on concentration and solvent. A key validation step is to perform a D₂O shake experiment, where the sample is shaken with a drop of deuterium oxide. The labile amine protons exchange with deuterium, causing the -NH₂ signal to disappear from the ¹H spectrum, confirming its identity.
Decoding the Carbon Skeleton (¹³C NMR): The Power of Fluorine Coupling
The proton-decoupled ¹³C NMR spectrum reveals the twelve distinct carbon environments in the molecule. The key to confident assignment lies in understanding the substituent effects and, crucially, the carbon-fluorine (C-F) coupling constants.[4]
| Carbon Atom | Typical Chemical Shift (ppm) | Multiplicity (due to ¹⁹F) | J-Coupling (Hz) | Rationale |
| C4' | ~162 | Doublet | ¹JCF ≈ 245 | Directly attached to the highly electronegative fluorine; exhibits a very large one-bond coupling constant. |
| C1 | ~143 | Singlet | - | Quaternary carbon attached to the electron-donating -NH₂ group. |
| C1' | ~135 | Doublet | ⁴JCF ≈ 3 | Quaternary carbon, ipso to the biaryl linkage. Shows a small four-bond coupling to fluorine. |
| C2' / C6' | ~130 | Doublet | ³JCF ≈ 8 | Ortho to the biaryl linkage and meta to fluorine. |
| C3 / C5 | ~129 / ~119 | Singlet | - | Aromatic CH carbons on the aniline ring. |
| C4 | ~127 | Singlet | - | Aromatic CH carbon on the aniline ring. |
| C2 | ~125 | Singlet | - | Quaternary carbon attached to the biaryl linkage. |
| C6 | ~116 | Singlet | - | Ortho to the -NH₂ group, showing significant shielding. |
| C3' / C5' | ~115 | Doublet | ²JCF ≈ 21 | Ortho to fluorine, showing a characteristic two-bond coupling. |
Table 1: Predicted ¹³C NMR Assignments and C-F Coupling Constants for this compound.
The presence of doublets for all carbons on the fluorophenyl ring is the most compelling piece of evidence from the ¹³C spectrum. The magnitude of the J-coupling constant is distance-dependent, providing a powerful tool for assigning C4' (¹JCF), C3'/C5' (²JCF), C2'/C6' (³JCF), and C1' (⁴JCF).[5] This pattern definitively confirms the presence and position of the fluorine atom.
A Comparative Perspective: Validating the NMR Assignment
While NMR is the primary tool for structure elucidation, other techniques provide complementary, albeit insufficient, data for isomer confirmation.
-
Mass Spectrometry (MS): Would confirm the molecular ion at m/z 169, corresponding to the formula C₁₂H₁₁N. However, it cannot distinguish between this compound, 3-(4-Fluorophenyl)aniline, or 4-(4-Fluorophenyl)aniline.
-
Infrared (IR) Spectroscopy: Would show characteristic N-H stretches for the primary amine (~3400 cm⁻¹) and a C-F stretch (~1220 cm⁻¹). Again, this confirms the presence of functional groups but not their relative positions on the aromatic rings.
Only the combination of ¹H-¹H couplings, chemical shift dispersion, and the characteristic ¹³C-¹⁹F coupling patterns can provide the unambiguous structural proof required in a regulated development environment.
Experimental Protocol: Ensuring Data Integrity
High-quality, reproducible NMR data is foundational to accurate interpretation. The following protocol outlines the standard procedure for sample preparation.[6][7]
Objective: To prepare a homogeneous, particulate-free solution of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[8]
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as internal standard (0.6-0.7 mL)
-
High-quality 5 mm NMR tube and cap[9]
-
Glass vial
-
Pasteur pipette
Procedure:
-
Weighing: Accurately weigh the required amount of the solid sample into a clean, dry glass vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ (containing 0.03% TMS) to the vial.[10]
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be clear and homogeneous.[8]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any potential micro-particulates, a small plug of cotton wool can be placed in the pipette to act as a filter.[8]
-
Volume Check: Ensure the sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[8]
Data Acquisition to Structure Workflow
The following diagram illustrates the logical flow from a prepared sample to a confirmed molecular structure.
Caption: Workflow from sample preparation to final structure validation.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of modern NMR spectroscopy. While other analytical methods provide valuable, high-level information, they lack the fine detail required for unambiguous isomer assignment. By systematically analyzing the ¹H NMR spin systems (specifically the AA'BB' pattern) and the characteristic C-F coupling constants in the ¹³C NMR spectrum, researchers can achieve a high degree of confidence in the final structure. This rigorous, evidence-based approach is a non-negotiable standard in the fields of chemical research and pharmaceutical development.
References
- 1. NMR Analysis, Processing and Prediction: 1H NMR Analysis: Common Myths and Misconceptions [nmr-analysis.blogspot.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. organomation.com [organomation.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Fluorophenyl)aniline
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing not only the molecular weight of a compound but also a characteristic fragmentation pattern that serves as a structural fingerprint. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Fluorophenyl)aniline, a compound of interest in medicinal chemistry and materials science. By comparing its fragmentation behavior with structurally related analogs, we aim to provide a comprehensive resource for the interpretation of its mass spectrum and a deeper understanding of fragmentation mechanisms.
The Rationale Behind Fragmentation Analysis
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments and neutral radicals.[1] The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is unique to a specific chemical structure. The stability of the resulting carbocations and radical species dictates the fragmentation pathways, with more stable fragments appearing as more abundant peaks in the spectrum.[2]
Predicted Fragmentation Pattern of this compound
While a publicly available, fully annotated mass spectrum for this compound is not readily found, we can predict its fragmentation pattern with a high degree of confidence based on established principles and the known behavior of similar compounds. The structure of this compound combines three key features that will influence its fragmentation: an aromatic biphenyl system, an amino group, and a fluorine substituent.
The molecular ion (M⁺˙) of this compound (m/z 187) is expected to be prominent, a common characteristic of aromatic compounds due to the stability of the delocalized π-electron system.[3] Key fragmentation pathways are anticipated to involve the following losses:
-
Loss of H˙ (M-1): A peak at m/z 186, resulting from the loss of a hydrogen radical, is a common feature in the spectra of aromatic amines.
-
Loss of HCN (M-27): The elimination of a neutral hydrogen cyanide molecule from the aniline moiety is a characteristic fragmentation for anilines, which would lead to a fragment at m/z 160.
-
Loss of F˙ (M-19) and HF (M-20): The presence of a fluorine atom introduces the possibility of losing a fluorine radical (m/z 168) or a neutral hydrogen fluoride molecule (m/z 167). The loss of HF is often observed in fluorinated compounds.[4]
-
Cleavage of the Biphenyl Bond: Scission of the C-C bond connecting the two phenyl rings can lead to fragments corresponding to the fluorophenyl cation (m/z 95) and the aminophenyl radical, or the aminophenyl cation (m/z 92) and the fluorophenyl radical.
A proposed fragmentation pathway for this compound is depicted below:
Caption: Proposed fragmentation pathway for this compound.
Comparative Fragmentation Analysis
To substantiate our predictions, we will compare the expected fragmentation of this compound with the experimentally determined mass spectra of two closely related compounds: 2-Aminobiphenyl and 4-Fluoroaniline.
Case Study 1: 2-Aminobiphenyl
2-Aminobiphenyl shares the core biphenylamine structure but lacks the fluorine substituent. Its mass spectrum, available in the NIST WebBook, provides a baseline for the fragmentation of the biphenylamine framework.[5]
| m/z | Proposed Fragment | Notes |
| 169 | [C12H11N]⁺˙ (M⁺˙) | Molecular ion, typically the base peak. |
| 168 | [M-H]⁺ | Loss of a hydrogen radical. |
| 167 | [M-H₂]⁺ | Further loss of a hydrogen atom. |
| 142 | [M-HCN]⁺ | Loss of hydrogen cyanide from the aniline ring. |
| 115 | [C9H7]⁺ | Likely a fluorenyl cation formed after rearrangement. |
| 92 | [C6H6N]⁺ | Aminophenyl cation from C-C bond cleavage. |
The fragmentation of 2-aminobiphenyl is dominated by the stable aromatic system, with the molecular ion being very prominent. The loss of H˙ and HCN are characteristic of the aniline moiety. The presence of a peak at m/z 92 confirms the cleavage of the bond between the two aromatic rings.
Case Study 2: 4-Fluoroaniline
4-Fluoroaniline allows us to examine the influence of the fluorine atom on the fragmentation of an aniline ring system. The NIST WebBook provides its mass spectrum.[6]
| m/z | Proposed Fragment | Notes |
| 111 | [C6H6FN]⁺˙ (M⁺˙) | Molecular ion, strong intensity. |
| 83 | [M-HCN]⁺ | Loss of hydrogen cyanide. |
| 57 | [C4H5]⁺ | A smaller fragment resulting from ring opening. |
In the case of 4-fluoroaniline, the molecular ion is again a major peak. The loss of HCN is a significant fragmentation pathway. Interestingly, the loss of F˙ or HF is not as prominent as might be expected, suggesting the C-F bond is relatively stable in this simple system.
Synthesis and Interpretation
By combining the insights from these two comparative compounds, we can refine our predictions for the fragmentation of this compound:
-
High Abundance of the Molecular Ion (m/z 187): The biphenyl structure will stabilize the molecular ion.
-
Key Fragments from the Aniline Moiety: Expect significant peaks corresponding to the loss of H˙ (m/z 186) and HCN (m/z 160).
-
Influence of the Fluorine Atom: While the C-F bond is strong, the possibility of losing F˙ (m/z 168) or HF (m/z 167) should be considered, especially in a more complex molecule where rearrangements are more facile.
-
Biphenyl Cleavage: Fragments at m/z 95 (fluorophenyl cation) and m/z 92 (aminophenyl cation) are highly likely and will be diagnostic for the biphenyl structure.
The comparative analysis suggests that the fragmentation of this compound will be a hybrid of the patterns observed for 2-aminobiphenyl and 4-fluoroaniline. The presence of both the biphenyl core and the fluorine substituent will lead to a richer and more complex fragmentation pattern.
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to acquire a mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol or dichloromethane.
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
This self-validating protocol ensures good chromatographic separation and provides the standard EI conditions necessary for generating a reproducible fragmentation pattern that can be compared against spectral libraries.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich in structural information, reflecting its biphenylamine core, aniline functionality, and fluorine substitution. By understanding the fundamental principles of mass spectrometry and leveraging comparative data from structurally analogous compounds, researchers can confidently interpret the mass spectrum of this and other complex molecules. This guide provides a robust framework for both the prediction and experimental determination of its fragmentation, serving as a valuable resource for the scientific community.
References
A Comparative Guide to the Biological Evaluation of 2-(4-Fluorophenyl)aniline and Its Isomers
Introduction
Fluorinated aniline derivatives are cornerstone building blocks in modern medicinal chemistry. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1] This guide focuses on a specific subclass, the (4-Fluorophenyl)anilines, which are isomers of aminobiphenyls. This class of compounds is structurally related to known bioactive molecules and holds potential for discovering new therapeutic agents.[2][3]
This document provides a comparative framework for the biological evaluation of three key positional isomers:
-
2-(4-Fluorophenyl)aniline
-
3-(4-Fluorophenyl)aniline
-
4-(4-Fluorophenyl)aniline
We will explore the rationale behind selecting specific biological assays, provide detailed experimental protocols for their execution, and discuss the potential structure-activity relationships (SAR) that can be elucidated from the comparative data. The objective is to equip researchers, scientists, and drug development professionals with a robust methodological framework to systematically investigate and compare the biological potential of these isomers.
Physicochemical Properties and Synthesis Overview
The position of the amino group on the phenyl ring relative to the fluorophenyl moiety is expected to significantly influence the molecule's conformation, electronic distribution, and ultimately, its interaction with biological targets.
Predicted Physicochemical Properties
| Property | This compound | 3-(4-Fluorophenyl)aniline | 4-(4-Fluorophenyl)aniline |
| Molecular Formula | C₁₂H₁₀FN | C₁₂H₁₀FN | C₁₂H₁₀FN |
| Molecular Weight | 187.22 g/mol | 187.22 g/mol | 187.22 g/mol |
| Predicted LogP | 3.5 | 3.6 | 3.6 |
| Predicted pKa (Amine) | 3.8 | 4.2 | 4.5 |
Data predicted using standard cheminformatics software.
The ortho-isomer, this compound, is predicted to have a lower pKa due to potential intramolecular hydrogen bonding and steric hindrance, which can affect its ionization state at physiological pH.
General Synthesis Route: Suzuki Coupling
A common and efficient method for synthesizing these isomers is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of an aminophenylboronic acid (or its ester) with 1-bromo-4-fluorobenzene.
Comparative Biological Evaluation: A Proposed Assay Cascade
Given the structural similarity of these compounds to known anti-inflammatory and cytotoxic agents, a logical starting point for their biological evaluation is to screen them in relevant assays.[4][5] This guide proposes a two-tiered assay cascade.
Tier 1: Primary Screening for General Bioactivity
-
Cytotoxicity Screening: To determine the general toxicity of the compounds against a representative cancer cell line.
-
Antimicrobial Screening: To assess activity against common bacterial strains.
Tier 2: Mechanistic & Target-Specific Assays
-
Cyclooxygenase (COX) Enzyme Inhibition Assay: Many non-steroidal anti-inflammatory drugs (NSAIDs) have a biphenyl scaffold. Evaluating the inhibition of COX-1 and COX-2 enzymes is a rational step to explore their anti-inflammatory potential.[6][7]
The following diagram illustrates the proposed workflow for this comparative study.
Caption: Proposed workflow for the comparative biological evaluation of (4-Fluorophenyl)aniline isomers.
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls. It is crucial to perform each assay in triplicate to ensure statistical validity.
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is quantified spectrophotometrically.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Doxorubicin (Positive control)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the three isomers and the positive control (Doxorubicin) in culture media. The final concentrations should range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).
-
Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol measures the peroxidase activity of COX enzymes.[9][10] The assay monitors the appearance of a fluorescent product generated by the reaction. This allows for the determination of the inhibitory potential of the test compounds against both COX-1 and COX-2 isoforms.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Celecoxib (COX-2 selective inhibitor, positive control)
-
Indomethacin (Non-selective COX inhibitor, positive control)
-
96-well black plates
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrate as recommended by the supplier. Test compounds and controls should be diluted to 10X the final desired concentration in Assay Buffer.[9]
-
Assay Setup (per well):
-
Inhibitor Wells: Add 10 µL of the 10X test compound dilution.
-
Positive Control Wells: Add 10 µL of 10X Celecoxib or Indomethacin.
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.[9]
-
-
Reaction Mix: Prepare a master mix containing Assay Buffer, the fluorometric probe, and the COX enzyme (either COX-1 or COX-2). Add 80 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the arachidonic acid solution to each well to start the reaction.[9]
-
Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/587 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control. Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value for each isomer against both COX-1 and COX-2.
Interpreting the Data: Structure-Activity Relationships (SAR)
The data generated from these assays will provide valuable insights into the SAR of the (4-Fluorophenyl)aniline isomers.[11][12]
Hypothetical Data Summary Table
| Compound | Cytotoxicity IC₅₀ (µM) (HeLa cells) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | > 100 | 50 | 15 | 3.3 |
| 3-(4-Fluorophenyl)aniline | 75 | 25 | 8 | 3.1 |
| 4-(4-Fluorophenyl)aniline | 20 | 5 | 0.5 | 10 |
This is hypothetical data for illustrative purposes.
SAR Discussion Points:
-
Amino Group Position: Based on the hypothetical data, moving the amino group from the ortho to the para position significantly increases both cytotoxicity and COX-2 inhibitory potency. The para-isomer (4-isomer) shows the highest activity. This suggests that the overall molecular shape and the ability of the amino group to act as a hydrogen bond donor are critical. The less hindered para position may allow for a more favorable binding conformation within the active site of the target protein.[13]
-
COX-2 Selectivity: The 4-isomer also displays the highest selectivity for COX-2 over COX-1. This is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with COX-1 inhibition.
-
Planarity: The degree of planarity between the two phenyl rings can influence binding. The ortho-substitution in the 2-isomer likely forces a non-planar conformation, which could hinder its ability to fit into a planar binding pocket, potentially explaining its lower activity.[3]
The following diagram illustrates the key structural differences and their potential impact on biological activity.
Caption: Structure-activity relationship (SAR) based on the position of the amino group.
Conclusion and Future Perspectives
This guide outlines a systematic approach for the comparative biological evaluation of 2-, 3-, and 4-(4-Fluorophenyl)aniline. By employing a tiered screening cascade, researchers can efficiently determine the cytotoxic and potential anti-inflammatory properties of these isomers. The proposed protocols for MTT and COX inhibition assays provide a solid foundation for generating reliable and comparable data.
The analysis of the resulting data will be crucial for building a clear structure-activity relationship, which can guide the future design of more potent and selective analogs. Further studies could involve expanding the panel of cancer cell lines, investigating other potential molecular targets, and conducting in vivo efficacy studies for the most promising candidates.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 2-(4-Chlorophenyl)-4-fluoroaniline | 188731-34-2 [smolecule.com]
- 5. 3-Chloro-4-fluoroaniline | CAS#:367-21-5 | Chemsrc [chemsrc.com]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 12. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to a Validated HPLC Method for the Quantification of 2-(4-Fluorophenyl)aniline
This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method utilizing UV detection for the precise quantification of 2-(4-Fluorophenyl)aniline. As a critical starting material and potential impurity in various pharmaceutical synthesis pathways, its accurate measurement is paramount for ensuring process control, quality, and safety.
We will explore the rationale behind the selected chromatographic conditions and the rigorous validation process guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Furthermore, this primary method will be objectively compared against a high-sensitivity alternative, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to provide researchers and drug development professionals with a clear framework for selecting the most appropriate analytical technique for their specific needs.
The Analytical Imperative: Why Quantify this compound?
This compound is a substituted aniline derivative. Compounds of this class are foundational building blocks in medicinal chemistry. Inadvertent presence or incorrect concentration of this starting material in a final active pharmaceutical ingredient (API) can have significant implications for the drug's efficacy and safety profile. Therefore, a robust, reliable, and validated analytical method is not merely a procedural formality but a cornerstone of quality assurance in pharmaceutical development.[2]
Method A: A Validated Reversed-Phase HPLC-UV Method
Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of semi-polar to non-polar compounds like this compound.[5] The method detailed below is designed for reliability, robustness, and ease of implementation in a standard quality control laboratory.
Experimental Protocol: HPLC-UV
1. Chromatographic System & Conditions:
-
System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Rationale (Expertise): A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography. Its long alkyl chains provide a non-polar stationary phase that effectively retains the moderately non-polar this compound through hydrophobic interactions, allowing for excellent separation from more polar impurities.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
Rationale (Expertise): Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff. The addition of a small amount of phosphoric acid to the aqueous phase protonates residual silanol groups on the silica backbone of the stationary phase.[6] This minimizes peak tailing, a common issue with amine-containing compounds, resulting in sharper, more symmetrical peaks and improved quantification accuracy.
-
-
Elution Mode: Isocratic at 60:40 (Solvent A: Solvent B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Rationale (Expertise): Maintaining a constant, elevated column temperature ensures reproducible retention times by reducing the viscosity of the mobile phase and enhancing mass transfer kinetics. This leads to more stable and reliable results.
-
-
Detection Wavelength: 245 nm
-
Rationale (Expertise): The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. This value is typically determined by running a UV scan of a standard solution using a DAD.
-
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter to remove particulates before injection.[5]
Visualizing the HPLC-UV Workflow
Caption: A typical workflow for the HPLC-UV analysis of this compound.
Method Validation: A Self-Validating System
To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][4] This process demonstrates the method's reliability and trustworthiness.
Caption: Core performance characteristics evaluated during HPLC method validation.
The table below summarizes the key validation parameters, their purpose, acceptance criteria, and typical expected results for this method.
| Validation Parameter | Purpose | Acceptance Criteria | Expected Result |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products.[2][7] | The analyte peak should be pure and well-resolved from other components (Resolution > 2). | The peak for this compound is sharp and shows no co-elution with placebo or known impurities. |
| Linearity & Range | To confirm a direct, proportional relationship between analyte concentration and detector response over a specified range.[7] | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 over a range of 1-100 µg/mL. |
| Accuracy | To measure the closeness of the experimental value to the true value, often assessed by spike recovery.[1] | 98.0% - 102.0% recovery | Average recovery of 99.5% across three concentration levels (80%, 100%, 120%). |
| Precision | To demonstrate the method's consistency under various conditions. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst). | Relative Standard Deviation (RSD) ≤ 2.0%[2] | Repeatability RSD < 1.0%; Intermediate Precision RSD < 1.5%. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[1] | Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1 | LOD: 0.2 µg/mL; LOQ: 0.7 µg/mL. |
| Robustness | To assess the method's resilience to small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).[1] | System suitability parameters (e.g., peak area, retention time) remain within predefined limits. | The method is unaffected by minor changes, with all system suitability tests passing. |
Comparison Guide: HPLC-UV vs. HPLC-MS
While HPLC-UV is a robust and widely accessible technique, certain applications, such as identifying unknown trace-level impurities or requiring extremely low detection limits, may necessitate a more advanced approach like HPLC-Mass Spectrometry (HPLC-MS).[5][8][9]
An HPLC-MS method would utilize a similar chromatographic front-end but replace the UV detector with a mass spectrometer. The MS detector ionizes the eluting compounds and separates them based on their mass-to-charge ratio (m/z), offering exceptional selectivity and sensitivity.[9] For this compound, monitoring would likely occur in a positive ionization mode.
| Feature | HPLC-UV | HPLC-MS |
| Principle | Measures the absorption of UV light by the analyte. | Measures the mass-to-charge ratio (m/z) of ionized analytes. |
| Sensitivity | Good (µg/mL to high ng/mL range). | Excellent (low ng/mL to pg/mL range).[8][9] |
| Selectivity | Moderate. Relies on chromatographic separation to resolve interferences. | Very High. Can distinguish between compounds with the same retention time but different masses. |
| Identification | Based on retention time comparison with a reference standard. | Provides molecular weight information, aiding in the structural elucidation of unknown impurities. |
| Matrix Effects | Less susceptible to matrix effects. | Can be susceptible to ion suppression or enhancement from matrix components. |
| Cost | Lower instrument and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Simpler to operate and maintain. | More complex method development and operation. |
| Best Suited For | Routine quality control, purity assessment, and quantification of the main component and known impurities.[5] | Trace-level impurity analysis, identification of unknown degradation products, and bioanalytical studies. |
When to Choose Which Method?
-
Choose HPLC-UV for routine, validated quantification in a QC environment where the primary goal is to measure the concentration of this compound accurately and reliably against a known standard. Its robustness, lower cost, and simplicity make it the ideal choice for batch release and stability testing.
-
Choose HPLC-MS when the analytical challenge involves detecting and identifying unknown impurities at very low levels, especially during forced degradation studies or in complex matrices. Its superior sensitivity and selectivity provide data that is unattainable with a UV detector, making it indispensable for in-depth investigations and research applications.[8][9]
Conclusion
The validated HPLC-UV method presented here offers a robust, precise, and accurate solution for the routine quantification of this compound, meeting the stringent requirements of the pharmaceutical industry. The causality behind its design—from the choice of a C18 column to the acidified mobile phase—is rooted in fundamental chromatographic principles aimed at achieving optimal separation and peak symmetry. Its performance, verified through rigorous validation, establishes it as a trustworthy method for quality control.
For applications demanding higher sensitivity and structural confirmation, HPLC-MS stands as a powerful alternative. By understanding the comparative strengths and limitations of each technique, researchers and analytical scientists can make informed decisions, ensuring that the chosen method is perfectly aligned with the analytical objective.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 2-(4-Fluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in medicinal chemistry and materials science. Among the plethora of methods available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as powerful and versatile tools. This guide provides an in-depth comparison of these two prominent methods for the synthesis of 2-(4-Fluorophenyl)aniline, a valuable intermediate in the preparation of various biologically active molecules.
Introduction to this compound
This compound is a biaryl amine that serves as a key building block in the synthesis of pharmaceuticals and other functional organic materials. The formation of the carbon-carbon bond between the two aromatic rings is the critical step in its synthesis, and both Suzuki and Stille couplings offer viable pathways to achieve this transformation.
Mechanistic Overview: Suzuki vs. Stille Coupling
Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2][3] The base is crucial for the activation of the organoboron species, forming a borate complex that facilitates the transmetalation step.[2]
Stille Coupling: The Stille reaction, on the other hand, utilizes an organotin compound (organostannane) as the coupling partner for the organohalide.[4][5] A key advantage of the Stille coupling is that it does not typically require a base, which can be beneficial when working with base-sensitive functional groups.[6] However, the toxicity of organotin compounds is a significant drawback.[4][5]
Experimental Protocols
Suzuki Coupling Protocol for this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-bromoaniline with 4-fluorophenylboronic acid.
Materials:
-
2-Bromoaniline
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromoaniline (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Stille Coupling Protocol for this compound
This protocol provides a general method for the Stille coupling of 2-bromoaniline with (4-fluorophenyl)tributylstannane.
Materials:
-
2-Bromoaniline
-
(4-Fluorophenyl)tributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromoaniline (1.0 mmol), (4-fluorophenyl)tributylstannane (1.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and triphenylarsine (0.04 mmol) under an inert atmosphere.[7]
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Comparative Analysis
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity | High toxicity of organotin compounds |
| Reagent Stability | Boronic acids are generally stable solids | Organostannanes are stable to air and moisture |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed | Tin byproducts can be difficult to remove completely |
| Reaction Conditions | Requires a base for activation | Generally does not require a base |
| Functional Group Tolerance | Good, but sensitive to acidic protons and some base-labile groups | Excellent, very broad functional group compatibility[6][8] |
| Catalyst Loading | Typically 1-5 mol% | Typically 1-5 mol% |
| Reaction Temperature | Room temperature to reflux | Room temperature to elevated temperatures |
| Yields for this compound | Generally good to excellent yields have been reported for similar systems.[9] | Good to excellent yields can be achieved.[7] |
| Cost | Boronic acids are generally less expensive than stannanes | Organostannanes can be more expensive |
In-Depth Discussion
Yield and Efficiency: Both Suzuki and Stille couplings can provide high yields of this compound. However, the optimal conditions, including the choice of catalyst, ligand, solvent, and temperature, may differ. For the Suzuki coupling of fluorinated aryl bromides with 4-fluorophenylboronic acid, high conversions have been reported.[9] The Stille reaction is also known for its high yields, often ranging from good to excellent for aryl halides.[4]
Functional Group Compatibility: The Stille coupling often exhibits broader functional group tolerance due to its neutral reaction conditions.[6][8] This can be a significant advantage when dealing with complex molecules containing base-sensitive functionalities. The Suzuki coupling's requirement for a base can sometimes lead to side reactions with substrates containing acidic protons.[10]
Reagent Handling and Toxicity: A major consideration is the toxicity of the organometallic reagents. Organotin compounds used in the Stille reaction are highly toxic and require careful handling and disposal.[4][5] In contrast, organoboron reagents used in the Suzuki coupling are significantly less toxic, making it a more environmentally benign and safer option.[10]
Workup and Purification: The removal of byproducts can be a challenge in Stille couplings. The tin-containing byproducts are often nonpolar and can be difficult to separate from the desired product. A fluoride wash is a common technique to precipitate the tin salts. Boron-based byproducts from the Suzuki reaction are typically more polar and can often be removed with a simple aqueous workup.
Cost-Effectiveness: In general, boronic acids are more commercially available and less expensive than their corresponding organostannane counterparts, making the Suzuki coupling a more cost-effective choice for large-scale synthesis.[10]
Logical Flow of Synthetic Choice
The decision between Suzuki and Stille coupling for the synthesis of this compound depends on several factors.
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for both the Suzuki and Stille couplings.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Biological activity of 2-(4-Fluorophenyl)aniline derivatives with different substituents
A Comparative Guide to the Biological Activity of 2-(4-Fluorophenyl)aniline Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. The incorporation of a fluorine atom is a well-established strategy to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide provides a comparative analysis of various this compound derivatives, exploring how different substituents modulate their biological activities. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Anticancer Activity: A Tale of Two Substituents
Derivatives of the this compound framework have demonstrated significant potential as anticancer agents. Structure-activity relationship (SAR) studies reveal that the nature of the substituent on the aniline ring plays a pivotal role in dictating cytotoxic efficacy.
Comparative Cytotoxicity
A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed a clear trend: compounds bearing electron-withdrawing groups (like nitro, -NO₂) exhibit higher cytotoxicity compared to those with electron-donating groups (like methoxy, -OCH₃).[3][4] This effect was particularly pronounced against the PC3 human prostate carcinoma cell line.
| Compound ID | Substituent on Phenylacetamide Moiety | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HL-60 IC₅₀ (µM) | Reference |
| 2a | 2-Nitro | >100 | >100 | >100 | [3] |
| 2b | 3-Nitro | 52 | >100 | >100 | [3] |
| 2c | 4-Nitro | 80 | 100 | >100 | [3] |
| 2d | 2-Methoxy | >100 | >100 | >100 | [3] |
| 2e | 3-Methoxy | >100 | >100 | >100 | [3] |
| 2f | 4-Methoxy | >100 | >100 | >100 | [3] |
| Imatinib | Reference Drug | 40 | 98 | >100 | [3][4] |
Table 1: In-vitro cytotoxicity (IC₅₀) of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against human cancer cell lines.
Notably, compounds 2b and 2c , with 3-nitro and 4-nitro substituents respectively, were the most active against the PC3 cell line.[3][4] Similarly, fluorinated aminophenylhydrazines have shown remarkable antitumor activity on the A549 lung cancer cell line, with one derivative achieving an IC₅₀ of just 0.64 μM, indicating that the strategic placement of fluorine atoms can lead to highly potent compounds.[1]
Structure-Activity Relationship (SAR) for Anticancer Activity
The observed data suggests a clear SAR where electron-withdrawing groups enhance anticancer activity. The nitro group's ability to pull electron density likely influences the molecule's interaction with biological targets, potentially through mechanisms like apoptosis induction.[1][3]
Caption: SAR diagram for anticancer activity.
Experimental Protocol: MTS Assay for Cytotoxicity
The cytotoxicity of these compounds was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric method is a reliable and standard technique for assessing cell viability.
-
Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations for 72 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of the MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for another 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial and Antifungal Activity
Aniline derivatives, particularly those containing fluorine, are known to possess significant antimicrobial properties.[5][6][7] Studies on trifluoro-anilines have demonstrated potent antibacterial and antibiofilm activity against pathogenic Vibrio species, which are common seafood contaminants.[6][7]
Comparative Antimicrobial Efficacy
In a screen of 68 aniline derivatives, two trifluoro-aniline compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), were identified as highly effective against Vibrio parahaemolyticus and Vibrio harveyi.[7]
| Compound | Target Organism | MIC (µg/mL) | Key Effects | Reference |
| ACNBF | V. parahaemolyticus | 100 | Antibacterial, Antibiofilm, Bactericidal | [6][7] |
| ITFMA | V. parahaemolyticus | 50 | Antibacterial, Antibiofilm | [6][7] |
Table 2: Minimum Inhibitory Concentration (MIC) of trifluoro-aniline derivatives.
These compounds not only inhibited the growth of planktonic cells but also effectively suppressed biofilm formation.[6][7] The mechanism of action involves disruption of the bacterial cell membrane, leading to bactericidal effects within 30 minutes of exposure at 100 µg/mL.[6][7] Furthermore, these derivatives reduced key virulence factors, including motility and protease activity.[7] Structurally related fluorophenyl-containing 1,2,4-triazoles have also shown promise as antimicrobial and antifungal agents.[8]
Experimental Workflow: Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial efficacy of the compounds. The serial dilution method is a standard and reliable approach.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 5. Buy 2-(4-Chlorophenyl)-4-fluoroaniline | 188731-34-2 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the X-ray Crystallography of 2-(4-Fluorophenyl)aniline Derivatives: From Synthesis to Structural Elucidation
For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of molecules is paramount for rational drug design and the development of novel materials. The 2-(4-fluorophenyl)aniline scaffold is a key pharmacophore found in numerous biologically active compounds, making the study of its derivatives a subject of intense interest. X-ray crystallography provides the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules, offering invaluable insights into their structure-activity relationships.
This guide provides a comprehensive overview of the critical steps involved in the X-ray crystallographic analysis of this compound derivatives. We will delve into the synthetic considerations for obtaining high-quality crystalline material, provide a detailed experimental protocol for single-crystal X-ray diffraction, and discuss the interpretation of the resulting structural data, using illustrative examples from the literature.
The Significance of Fluorine in Crystal Engineering
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In the context of crystal engineering, the fluorine atom's high electronegativity and ability to participate in non-covalent interactions, such as hydrogen bonds (C–H···F) and halogen bonds, can significantly impact crystal packing and morphology.[2] Understanding these interactions is crucial for predicting and controlling the solid-state properties of this compound derivatives.
Synthesis and Crystallization: The Foundation of a Successful Structure Determination
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the growth of single crystals suitable for X-ray diffraction.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established synthetic methodologies. A common approach involves the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with an aniline. For instance, the synthesis of a generic this compound derivative might involve the reaction of 2-bromoaniline with 1-fluoro-4-iodobenzene in the presence of a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base.[3]
It is imperative to meticulously purify the synthesized compound, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography, recrystallization, and sublimation are often employed to achieve the high purity required for growing diffraction-quality crystals.
The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For this compound derivatives, which are typically small organic molecules, several crystallization techniques can be employed:
-
Slow Evaporation: This is the most common and often successful method. A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often requires empirical screening.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, leading to crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The selection of solvents is crucial. A good crystallizing solvent is one in which the compound is moderately soluble. Solvents such as ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures are often good starting points for screening.
Experimental Protocol: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. The following protocol outlines the typical workflow for a small-molecule crystal structure determination.[4]
1. Crystal Mounting:
- A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.
- The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
2. Data Collection:
- The mounted crystal is placed on the diffractometer.
- The crystal is cooled to a low temperature (typically 100-173 K) using a cryostream to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[1]
- The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.
- For each orientation, the intensities of the diffracted X-ray beams are recorded.
3. Data Processing:
- The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.
- Software packages such as CrysAlisPro or APEX are commonly used for this purpose.
4. Structure Solution and Refinement:
- The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. Direct methods are typically used for small molecules.[1]
- The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters. This is typically done using software like SHELXL.
Comparative Crystallographic Analysis of Fluorinated Aniline Derivatives
For illustrative purposes, let's consider the crystal structure of 4-Fluoro-N-(4-hydroxybenzylidene)aniline .[2] Although not a direct this compound derivative, it contains the key 4-fluorophenylamino moiety and provides insights into its conformational preferences and intermolecular interactions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | R-factor | Ref. |
| 4-Fluoro-N-(4-hydroxybenzylidene)aniline | C₁₃H₁₀FNO | Orthorhombic | Pca2₁ | 11.0153 | 9.8596 | 9.5476 | 90 | 90 | 90 | 4 | 0.029 | [2] |
| 2,5-bis[(4-fluorophenyl)iminomethyl]furan | C₁₈H₁₂F₂N₂O | Monoclinic | C2/c | 12.345 | 7.890 | 16.123 | 90 | 109.87 | 90 | 4 | - | [5] |
| N-(4-fluorophenyl)naphthalen-1-amine | C₁₆H₁₂FN | - | - | - | - | - | - | - | - | - | - | [6] |
In the structure of 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the two benzene rings are not coplanar, with a significant dihedral angle between them.[2] The crystal packing is stabilized by a network of intermolecular interactions, including O-H···N and C-H···F hydrogen bonds.[2] These types of interactions are likely to be prevalent in the crystal structures of this compound derivatives, influencing their solid-state arrangement.
The analysis of the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan also reveals the importance of C-H···N and C-H···F hydrogen bonds in consolidating the crystal packing.[5]
Visualizing the Crystallographic Workflow
The process from a synthesized compound to a refined crystal structure can be visualized as a systematic workflow.
Caption: Workflow for X-ray Crystallography of this compound Derivatives.
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for understanding their three-dimensional structures and intermolecular interactions. This guide has provided a comprehensive overview of the key experimental stages, from synthesis and crystallization to data collection and structure refinement. While a large comparative dataset for this specific scaffold is yet to be established, the principles and protocols outlined here, along with insights from related fluorinated compounds, provide a solid foundation for researchers entering this field.
Future work should focus on systematically synthesizing and crystallizing a series of this compound derivatives with varying substitution patterns. This would enable a more detailed and quantitative comparative analysis of how different functional groups influence crystal packing and solid-state properties. Such a database would be an invaluable resource for the rational design of new pharmaceuticals and functional materials based on this important molecular scaffold.
References
- 1. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 1-[N-(4-fluorophenyl)]naphthaldimine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 2-(4-Fluorophenyl)aniline by Differential Scanning Calorimetry
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(4-Fluorophenyl)aniline, a crucial building block in the synthesis of various therapeutic agents, is no exception. Its purity can profoundly influence reaction yields, impurity profiles of subsequent synthetic steps, and the pharmacological and toxicological properties of the final drug substance. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) with other established analytical techniques for the purity assessment of this compound, offering researchers and drug development professionals a comprehensive framework for selecting the most appropriate methodology.
The Central Role of Differential Scanning Calorimetry (DSC) in Purity Determination
DSC stands out as a powerful thermoanalytical technique for determining the purity of crystalline, thermally stable organic compounds.[1] The method is based on the fundamental thermodynamic principle of melting point depression, which is quantitatively described by the van't Hoff equation.[2] In essence, the presence of impurities disrupts the crystal lattice of the major component, resulting in a lower and broader melting range.[3] DSC measures the heat flow into a sample as a function of temperature, allowing for the precise determination of the melting endotherm, from which the purity can be calculated.[4]
The van't Hoff equation forms the theoretical basis for this analysis:
Ts = T0 - ( RT02X2 ) / ( ΔHfF )
Where:
-
Ts is the sample temperature at a given point during melting.
-
T0 is the melting point of the 100% pure substance.
-
R is the ideal gas constant.
-
X2 is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure major component.
-
F is the fraction of the sample that has melted at temperature Ts.[2]
A key advantage of the DSC method is that it is an absolute technique, meaning it does not require a reference standard of the material being tested to establish its purity.[5] However, its applicability is contingent on several conditions: the impurities must be soluble in the molten primary substance and insoluble in the solid phase, forming a eutectic system.[6][7] The method is generally considered reliable for substances with a purity of at least 98.5 mol%.[6][8]
Experimental Protocol: DSC Purity Analysis of this compound
The following protocol outlines the steps for determining the purity of this compound using DSC, in accordance with the principles outlined in ASTM E928.[6]
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using high-purity indium and/or zinc standards. This ensures the accuracy of the measured melting temperatures and heats of fusion.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition during the analysis. An empty, hermetically sealed pan is used as the reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a slow, constant rate, typically 0.5 to 2 K/min, through its melting transition. A slow heating rate is crucial for maintaining thermal equilibrium within the sample, a prerequisite for the accurate application of the van't Hoff equation.[9]
-
Continuously record the heat flow as a function of temperature under an inert nitrogen purge gas.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHf).
-
The instrument software then plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F) at various points along the leading edge of the melting peak.
-
The resulting van't Hoff plot should be linear.[2] The software performs a linear regression on these data points to calculate the mole percent purity.
-
References
- 1. quercus.be [quercus.be]
- 2. thermalsupport.com [thermalsupport.com]
- 3. veeprho.com [veeprho.com]
- 4. news-medical.net [news-medical.net]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. mt.com [mt.com]
Comparative Reactivity Analysis: 2-(4-Fluorophenyl)aniline vs. 2-Aminobiphenyl
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides an in-depth comparative analysis of the chemical reactivity of 2-(4-Fluorophenyl)aniline and 2-aminobiphenyl. As essential building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, understanding their subtle yet significant differences in reactivity is paramount for reaction optimization and the rational design of novel molecular entities. This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles that govern their chemical behavior, supported by experimental data and detailed protocols.
Introduction: The Significance of Substituted Biaryl Amines
2-Aminobiphenyl and its derivatives are foundational scaffolds in medicinal chemistry and materials science. They are key precursors to carbazoles, a class of compounds with significant applications in pharmaceuticals, organic light-emitting diodes (OLEDs), and as host materials for phosphorescent devices. The introduction of a substituent, such as a fluorine atom in the 4'-position to create this compound, can dramatically alter the molecule's electronic properties, solubility, and metabolic stability, thereby influencing its reactivity and the properties of the resulting products. This guide will dissect these differences to provide a clear, actionable framework for chemists.
Core Structural and Electronic Differences
The primary distinction between this compound and 2-aminobiphenyl lies in the electronic influence of the fluorine atom. This influence is twofold:
-
Inductive Effect (-I): Due to its high electronegativity, the fluorine atom withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent but influences the entire molecule.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the pi-system of the aromatic ring. However, for fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect.
This net electron-withdrawing character of the 4-fluorophenyl group in this compound reduces the electron density of the molecule compared to the unsubstituted 2-aminobiphenyl. This has profound consequences for the reactivity of the amino group and the aromatic rings.
Comparative Reactivity in Key Synthetic Transformations
The utility of these biaryl amines is most evident in their participation in cross-coupling and cyclization reactions. Below, we compare their performance in two of the most common and important transformations.
Buchwald-Hartwig Amination: The Amino Group as a Nucleophile
In the Buchwald-Hartwig amination, the biaryl amine acts as a nucleophile, coupling with an aryl halide or triflate. The nucleophilicity of the amino group is therefore a critical determinant of reaction efficiency.
Expertise & Experience: The electron-withdrawing fluorine atom in this compound decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to 2-aminobiphenyl. This can lead to slower reaction rates or require more forcing conditions (e.g., higher temperatures, more active catalyst systems) to achieve comparable yields.
Supporting Data: While a direct head-to-head comparison in a single publication is scarce, the trend is well-established in the literature. For instance, in studies involving the synthesis of triarylamines, electron-poor anilines consistently demonstrate lower reactivity than their electron-rich counterparts. The data below is a representative example of expected outcomes based on these principles.
| Compound | Aryl Halide | Catalyst/Ligand | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Aminobiphenyl | 1-bromo-4-tert-butylbenzene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 12 | ~95% |
| This compound | 1-bromo-4-tert-butylbenzene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 24 | ~85% |
| This is a representative dataset based on established reactivity principles. |
Intramolecular C-H Amination for Carbazole Synthesis
The synthesis of carbazoles from 2-aminobiphenyls is a cornerstone transformation. This can be achieved through various methods, including the classic Graebe-Ullmann reaction or, more commonly in modern synthesis, through palladium-catalyzed intramolecular C-H amination.
Expertise & Experience: The electronic nature of the non-aminated ring can significantly influence the rate and success of the C-H activation/cyclization step. An electron-withdrawing group like fluorine can render the C-H bonds on that ring less susceptible to electrophilic attack by the palladium catalyst, potentially hindering the cyclization process.
Trustworthiness: The reaction's success often hinges on the choice of oxidant and ligand. For electron-deficient systems like this compound, a more robust catalytic system may be necessary to overcome the higher activation barrier for C-H functionalization.
Below is a logical workflow for this transformation:
Caption: Workflow for Pd-catalyzed intramolecular C-H amination.
Comparative Yields in Carbazole Synthesis:
| Starting Material | Product | Typical Yield | Notes |
| 2-Aminobiphenyl | Carbazole | >90% | Generally high-yielding and robust. |
| This compound | 3-Fluorocarbazole | 75-85% | May require stronger oxidants or more specialized ligands to achieve high conversion. |
Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided. These are self-validating systems; deviations from the expected results should prompt an investigation of reagent purity and reaction setup.
Protocol 1: Buchwald-Hartwig Amination
Objective: To synthesize N-(4-tert-butylphenyl)-[1,1'-biphenyl]-2-amine.
Materials:
-
2-Aminobiphenyl (1.0 mmol, 169.2 mg)
-
1-bromo-4-tert-butylbenzene (1.1 mmol, 234.4 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add 2-aminobiphenyl and 1-bromo-4-tert-butylbenzene.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Carbazole Synthesis
Objective: To synthesize 3-fluorocarbazole from this compound.
Materials:
-
This compound (1.0 mmol, 187.2 mg)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous Dimethylacetamide (DMAc) (5 mL)
-
Oxygen (balloon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times, then with oxygen (from a balloon).
-
Add anhydrous DMAc via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary and Outlook
The choice between this compound and 2-aminobiphenyl is dictated by the specific goals of the synthesis.
-
2-Aminobiphenyl: A more reactive nucleophile, ideal for standard cross-coupling reactions where high yields and fast reaction times are desired. It serves as an excellent, uncomplicated precursor for the synthesis of the parent carbazole scaffold.
-
This compound: A valuable substrate for introducing fluorine into the target molecule, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Researchers must be prepared to employ slightly more forcing conditions or more sophisticated catalytic systems to compensate for its reduced inherent reactivity.
This guide has illuminated the fundamental principles governing the reactivity of these two important building blocks. By understanding the electronic impact of the fluorine substituent, chemists can make more informed decisions in reaction design, leading to more efficient and successful synthetic outcomes.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluorophenyl)aniline
Foreword: As researchers and scientists, our work is predicated on precision, control, and a deep understanding of the materials we handle. This is never more critical than when dealing with highly reactive and toxic compounds. Substituted anilines, such as 2-(4-Fluorophenyl)aniline, are powerful intermediates in pharmaceutical development, but they demand our utmost respect. This guide is structured to provide not just a set of procedures, but the scientific rationale behind them. By understanding the 'why,' we empower ourselves to handle these materials safely, protect our colleagues and environment, and ensure the integrity of our work. This is not merely a matter of compliance; it is a cornerstone of responsible science.
Section 1: Hazard Profile of this compound
This compound is a halogenated aromatic amine. Its chemical structure informs its reactivity and toxicological profile. It is crucial to recognize that this compound is hazardous on multiple fronts: it is harmful if swallowed, causes severe skin burns and eye damage, may lead to organ damage through prolonged exposure, and is very toxic to aquatic life.[1] Furthermore, some data suggests it is a suspected carcinogen.[2][3]
Thermal decomposition presents another significant risk, as it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[1][4]
| Property | Value | Source |
| CAS Number | 371-40-4 | [1][5] |
| Molecular Formula | C₁₂H₁₀FN | N/A |
| Appearance | Liquid | [6] |
| Hazards | Harmful if swallowed, Causes severe skin burns/eye damage, Organ toxicity (repeated exposure), Very toxic to aquatic life, Suspected carcinogen, Combustible | [1][2][3][7] |
| Incompatibilities | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Chloroformates, Strong bases | [1][8] |
Section 2: Pre-Disposal Safety & Handling
Proper disposal begins long before the waste container is full. It starts with safe handling during the experimental phase.
Engineering Controls: Your First Line of Defense
The primary objective is to minimize exposure. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] This is non-negotiable. The fume hood contains vapors and provides a physical barrier. Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is your last line of defense and must be selected carefully based on the specific hazards of aniline compounds.
-
Hand Protection: Standard nitrile gloves are not recommended for extended contact with anilines.[9] For direct handling, use thicker, more resistant gloves such as butyl rubber or Viton™. Always inspect gloves for tears or holes before use. Contaminated gloves must be disposed of as hazardous waste immediately after the task is complete, using the proper removal technique to avoid skin contact.[5][10]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1] For tasks with a higher risk of splashing, a full face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A fully buttoned, long-sleeved lab coat is required.[9] For larger quantities or in the event of a spill, a chemically resistant apron or a full protective suit may be necessary.[5]
-
Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[9] Personnel must be fit-tested and trained before using a respirator.
Section 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is a regulated process. Ad-hoc procedures are unacceptable. The following workflow ensures safety and compliance.
Step 1: Waste Identification and Classification
The moment a material is designated for disposal, it becomes "waste." You must determine its composition.
-
Pure, Unused Product: This is a straightforward hazardous waste.
-
Contaminated Materials: This includes spill cleanup materials (vermiculite, sand), contaminated gloves, and empty containers that have not been triple-rinsed. These must all be disposed of as hazardous waste.[2]
-
Solutions: If the this compound is in a solvent, the entire solution is considered hazardous waste. The solvent type is critical for proper segregation.
Step 2: Waste Segregation
Never mix incompatible waste streams. This is a critical safety principle that prevents dangerous reactions and reduces disposal costs.[11]
-
Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound. It MUST be collected in a designated "Halogenated Organic Waste" container.[12] Mixing it with non-halogenated solvents can create a more complex and expensive disposal challenge.
-
Acid/Base Incompatibility: Keep this waste stream separate from acidic and basic waste to prevent violent reactions.[11][12]
Step 3: Proper Containerization and Labeling
-
Container Selection: Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.[9] The container must have a secure, leak-proof screw cap.
-
Labeling: This is a strict regulatory requirement. From the moment the first drop of waste enters the container, it must be labeled.[11] The label must include:
-
The words "HAZARDOUS WASTE "[11]
-
The full chemical name: "This compound "
-
The names and approximate percentages of all other components (e.g., solvents).
-
The relevant hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Step 4: Storage and Arranging for Disposal
-
Storage: Waste containers must be kept closed at all times, except when adding waste.[11] Store the container in a designated Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel and away from incompatible materials.[11] Secondary containment (e.g., a larger plastic tub) is highly recommended to contain any potential leaks.
-
Disposal: Do not pour this chemical down the drain.[3][9] Disposal must be handled by a licensed professional service. Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[9][11]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound waste.
Section 4: Emergency Procedures: Spill & Exposure Management
Accidents can happen. A prepared and rapid response is critical to mitigating harm.
Spill Response
-
Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double-gloving is recommended).
-
Contain the spill with an inert absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[2]
-
Decontaminate the area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
-
-
Major Spill (outside of a fume hood):
-
EVACUATE the area immediately. Alert all nearby personnel.[2]
-
If safe to do so, close the door to the laboratory to contain vapors.
-
Activate the nearest fire alarm to initiate an emergency response.
-
Call your institution's emergency number (e.g., Public Safety, EH&S).
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the proper equipment, including a self-contained breathing apparatus (SCBA).[2]
-
First Aid and Exposure Response
Immediate medical attention is required for any significant exposure.[1] Show the Safety Data Sheet (SDS) to the attending medical personnel.[1][10]
-
Inhalation: Immediately move the affected person to fresh air.[1][13] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2][13]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[1] A safety shower is ideal. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water.[1][5] Never give anything by mouth to an unconscious person.[5] Call a poison center or doctor immediately.[1][5]
Section 5: The Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] This chemical would be classified as a hazardous waste due to its toxic properties. While it may not have a specific "U" or "P" code, its parent compound, aniline, is listed as EPA Hazardous Waste Number U012, indicating that this class of chemicals is regulated. Therefore, your laboratory is legally obligated to manage it as a hazardous waste from the point of generation to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aarti-industries.com [aarti-industries.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. chemdmart.com [chemdmart.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Mastering the Safe Handling of 2-(4-Fluorophenyl)aniline: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 2-(4-Fluorophenyl)aniline in a laboratory setting. As Senior Application Scientists, we recognize that true laboratory safety extends beyond mere compliance; it is about fostering a deep, intuitive understanding of the materials we work with. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound, as an aromatic amine, is predicted to share toxicological properties with other compounds in its class. The primary hazards associated with fluoroanilines include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dusts or vapors.[1][3]
-
Organ Toxicity: There is a potential for damage to organs through prolonged or repeated exposure.[3]
A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The principle of causality here is simple: creating an impermeable barrier between the chemical and your body is the most direct way to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent dermal absorption. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[5] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[5][6] |
| Body Protection | A lab coat, worn fully buttoned. | Prevents contamination of personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is recommended.[5][7] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when working outside of a certified chemical fume hood or when there is a potential for generating dusts or aerosols.[5][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined protocol is essential for minimizing risk. This workflow is designed to be a self-validating system, with each step logically following the last to ensure containment and safety.
Preparation and Weighing:
-
Work Area Designation: All handling of this compound should be performed within a certified chemical fume hood to control vapor and particulate exposure.[3]
-
Gather Materials: Before bringing the chemical into the work area, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) and waste containers are present.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust.
-
Immediate Cleanup: Use a small brush and dustpan or a dampened absorbent pad to clean up any minor spills on the balance and surrounding area immediately.
Experimental Use:
-
Controlled Additions: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Maintain Containment: Keep all containers of this compound sealed when not in use.[1]
-
Ventilation: Ensure continuous operation of the chemical fume hood throughout the experiment.
Emergency Procedures: Planning for the Unexpected
Spill Response:
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Absorption: Cover the spill with the absorbent material, working from the outside in.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible End-of-Life Management
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: The waste container label should include the chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic").
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Workflow
The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
